Product packaging for Mifepristone(Cat. No.:CAS No. 84371-65-3)

Mifepristone

Katalognummer: B1683876
CAS-Nummer: 84371-65-3
Molekulargewicht: 429.6 g/mol
InChI-Schlüssel: VKHAHZOOUSRJNA-GCNJZUOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Mifepristone, also known as RU-486, is a synthetic steroid with significant research applications due to its role as a selective receptor antagonist. Its primary mechanism of action is the blockade of progesterone receptors, which is critical for studies involving hormone regulation and the termination of pregnancy in experimental models . Furthermore, this compound exhibits potent antiglucocorticoid activity by competitively inhibiting the glucocorticoid receptor, making it a valuable compound for investigating hypercortisolism and Cushing's syndrome in research settings . This dual action also provides a key tool for exploring the physiological roles of progesterone and cortisol in various biological pathways. In research, it is commonly used in conjunction with prostaglandin analogs like misoprostol to study the process of medical abortion . Beyond its reproductive health applications, its utility extends to research on uterine fibroids, endometriosis, and psychotic depression, highlighting its broad value in endocrine and psychiatric research . This product is provided for research purposes only and must not be used for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35NO2 B1683876 Mifepristone CAS No. 84371-65-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHAHZOOUSRJNA-GCNJZUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023322
Record name Mifepristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mifepristone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7 [ug/mL] (The mean of the results at pH 7.4), Poorly soluble, Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether., In water, 5.0X10-2 mg/L at 25 °C /Estimated/, 3.36e-03 g/L
Record name SID11533034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Mifepristone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIFEPRISTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mifepristone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

8.0X10-14 mm Hg at 25 °C /Estimated/
Record name MIFEPRISTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow powder

CAS No.

84371-65-3
Record name Mifepristone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84371-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mifepristone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084371653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mifepristone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mifepristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11β,17β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIFEPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320T6RNW1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MIFEPRISTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mifepristone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191-196 °C, 150 °C, 191 - 196 °C
Record name Mifepristone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIFEPRISTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mifepristone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Mechanisms of Mifepristone Action

Steroid Receptor Modulation by Mifepristone

This compound exhibits high binding affinity for both the progesterone (B1679170) and glucocorticoid receptors. rndsystems.comnih.govsaegre.org.ar Its unique molecular structure, featuring a bulky p-(dimethylamino)phenyl substituent at the 11β-position and a hydrophobic 1-propynyl substituent at the 17α-position, is crucial for its antagonistic properties and high receptor binding affinity. wikipedia.org

Progesterone Receptor Antagonism

This compound acts as a potent competitive antagonist of the progesterone receptor. drugbank.compatsnap.comrndsystems.com It binds to the PR with a greater affinity than progesterone itself, thereby blocking the hormone's biological actions. patsnap.comrndsystems.comnps.org.austressmarq.com In the absence of progesterone, this compound may exhibit partial agonist activity. wikipedia.orgmims.com

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are derived from the same gene but differ in their N-terminal domains. PR-B contains an additional 164 amino acids at its N-terminus compared to PR-A. nih.gov These isoforms can mediate distinct, and sometimes opposing, cellular responses to progestins and antiprogestins. nih.gov Studies indicate that this compound's binding affinities for human PR-A and PR-B isoforms are similar to those of its monodemethylated metabolites. nih.gov Furthermore, research suggests that this compound selectively inhibits the growth of tumors that predominantly express the PR-A isoform. nih.gov The specific ratio of PR-A to PR-B can influence whether a compound acts as an agonist, antagonist, or mixed agonist-antagonist, with this compound favoring an antagonistic response in PR-A dominant contexts. nih.govwikipedia.org

This compound's antagonistic action is intricately linked to its interactions within the progesterone receptor's ligand-binding domain (LBD) and the subsequent conformational changes induced. Upon binding, the phenylaminodimethyl group at the 11β-position of this compound interacts with a specific region of the receptor binding pocket. nih.govresearchgate.net This interaction, particularly a clash with the Met909 residue, destabilizes helix 12 (H12) of the PR. wikipedia.org While this compound can bind to the PR LBD in an agonist-like conformation, it induces increased flexibility in helix 12 rather than a fixed antagonistic conformation. nih.gov This altered conformational equilibrium of H12 is critical, as the proper positioning of this helix is essential for the recruitment of coactivator proteins and the initiation of transcriptional activity by agonists. wikipedia.orgplos.orgrcsb.org this compound's binding prevents the optimal packing of H12 against helices 3 and 4, which is characteristic of an active receptor state. plos.org

The conformational changes induced by this compound binding to the PR alter the receptor's interaction with transcriptional coregulator proteins. Unlike agonists, which promote the recruitment of coactivator proteins (e.g., AIB1, TIF2), this compound binding favors the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT). nih.govwikipedia.orgplos.orgnih.govoup.com This shift in coregulator recruitment leads to the repression of progesterone-responsive gene transcription. nih.govwikipedia.org The balance between coactivator and corepressor recruitment in a given cellular environment is a key determinant of whether this compound exhibits an agonistic, antagonistic, or mixed agonist-antagonist profile. wikipedia.org For instance, in cells with high or equimolar PR-A/PR-B ratios, this compound enhances the interaction between PR and SMRT, leading to inhibition of cell proliferation. nih.gov

While this compound's primary effects are mediated through the classical genomic pathway involving direct DNA binding and transcriptional modulation, steroid receptors, including PR, can also initiate rapid, non-genomic signaling pathways. These pathways typically involve membrane-associated receptors or interactions with intracellular signaling molecules, leading to quicker cellular responses. Although the bulk of this compound's well-characterized antiprogestational activity is attributed to its genomic effects, the possibility of a switch from antagonistic to agonistic properties depending on the intervention of other signaling pathways has been suggested. nih.govresearchgate.net However, detailed research findings specifically on this compound's direct modulation of non-genomic PR signaling pathways are less extensively documented compared to its genomic actions.

Glucocorticoid Receptor Antagonism

In addition to its antiprogestational activity, this compound is a potent antagonist of the glucocorticoid receptor (GR). drugbank.comnih.govpatsnap.comkorlym.comnps.org.aukarger.com It binds to the human GR with an affinity significantly higher than that of endogenous glucocorticoids like cortisol (approximately 10-18 times higher) and synthetic glucocorticoids such as dexamethasone (B1670325) (approximately 3-4 times higher). wikipedia.orgsaegre.org.arstressmarq.comoup.com

This compound's binding to the GR competitively blocks cortisol from binding, thereby modulating cortisol's effects on the receptor. patsnap.comkorlym.com This competitive binding hinders the GR from dissociating from associated heat shock proteins, which is a necessary step for the receptor complex to translocate to the nucleus and activate gene transcription. saegre.org.ar Even if some this compound-bound GR complexes manage to reach the target DNA, their transcriptional activity is significantly diminished. saegre.org.ar Similar to its action on the PR, this compound-bound GR complexes also strongly recruit corepressor proteins, such as NCoR1 and NCoR2 (SMRT), further contributing to the inhibition of glucocorticoid-responsive gene expression. bioscientifica.com This mechanism is particularly relevant in conditions of hypercortisolism, where this compound's GR antagonism helps to mitigate the downstream effects of excess cortisol. drugbank.comnih.govkorlym.comoup.com

Comparative Binding Affinities of this compound

The following table summarizes the relative binding affinities of this compound compared to its natural ligands for the respective steroid receptors:

ReceptorLigandRelative Binding Affinity (this compound vs. Natural Ligand)Source
Progesterone Receptor (PR)Progesterone>2 times higher stressmarq.com / 5 times more avidly nps.org.au nps.org.austressmarq.com
Glucocorticoid Receptor (GR)Cortisol>10 times higher stressmarq.com / ~18 times higher saegre.org.ar saegre.org.arstressmarq.com
Glucocorticoid Receptor (GR)Dexamethasone>3 times higher stressmarq.com / 3-4 times higher saegre.org.aroup.com saegre.org.arstressmarq.comoup.com

Coregulator Recruitment by this compound-Bound Receptors

This compound's interaction with steroid receptors influences the recruitment of coactivator and corepressor proteins, leading to altered gene transcription.

ReceptorThis compound Effect on Coregulator RecruitmentKey Coregulators InvolvedSource
PRPromotes corepressor recruitment; inhibits coactivator recruitmentSMRT, NCoR, AIB1 (inhibition) nih.govwikipedia.orgplos.orgnih.govoup.com
GRPromotes corepressor recruitmentNCoR1, NCoR2 (SMRT) bioscientifica.com
Type I Glucocorticoid Receptor Binding and Functional Inhibition

While this compound is primarily known for its antagonism of the Type II Glucocorticoid Receptor (GR), it also exhibits activity at the Type I Glucocorticoid Receptor, also known as the mineralocorticoid receptor (MR). However, its binding affinity for the GR is significantly higher than for the MR. nih.govfrontiersin.orgoup.com this compound does not bind to the mineralocorticoid receptor. oup.com

Type II Glucocorticoid Receptor Binding and Functional Inhibition

This compound functions as a potent antagonist of the Type II Glucocorticoid Receptor (GR). It binds to the GR with high affinity, exceeding that of natural glucocorticoids like cortisol and even synthetic ones like dexamethasone. nih.govdrugbank.comoup.comresearchgate.net This competitive binding prevents cortisol from activating the GR, thereby blocking its downstream effects. drugbank.commims.com At high doses, this compound effectively suppresses cortisol's function at the GR. nih.govmims.com X-ray crystallographic studies have revealed that this compound binds to the GR in a manner similar to agonists like dexamethasone, yet it induces a conformational change that disrupts the activation function-2 (AF-2) domain, which is crucial for co-activator binding and gene transactivation, leading to its antagonistic properties. researchgate.net Despite being classified as a GR antagonist, studies have also demonstrated its partial agonist activity, particularly in cells with high GR expression levels. nih.gov

Glucocorticoid Receptor Transrepression and Transactivation Effects

Glucocorticoid receptors mediate their effects through two primary transcriptional mechanisms: transactivation and transrepression. Transactivation involves the GR binding to specific DNA sequences called glucocorticoid response elements (GREs), leading to the upregulation of gene expression. Transrepression, on the other hand, typically involves protein-protein interactions between the GR and other transcription factors (e.g., NF-κB, AP-1), leading to the inhibition of gene expression, often of pro-inflammatory genes. frontiersin.orgoup.comarchbronconeumol.org

This compound, as a GR antagonist, primarily blocks the transcriptional activity of the GR. nih.gov Structural studies indicate that this compound's binding to the GR can lead to the stacking of the AF-H (activation function helix) into the co-activator binding groove, thereby antagonizing gene transactivation. researchgate.net While it largely abolishes GR transactivation effects, its impact on transrepression capacity can be less pronounced or largely unaffected in some contexts. oncoscience.us This differential effect on GR-mediated gene expression is a key aspect of its mechanism. oncoscience.us

Downstream Molecular Signaling Pathways Affected by this compound

This compound's interaction with steroid hormone receptors leads to widespread changes in cellular signaling, impacting gene expression, cell cycle progression, apoptosis, and inflammatory responses.

Gene Expression Regulation and Transcriptional Profiling

This compound significantly alters gene expression profiles across various cell types and tissues. For instance, in human endometrium, a single dose of this compound can rapidly alter gene expression within hours, affecting hundreds of transcripts and numerous biochemical pathways. oup.comoup.com Studies using cDNA microarrays have identified hundreds of up-regulated and down-regulated transcripts following this compound administration, impacting pathways related to endometrial receptivity and the induction of menstruation. oup.comoup.com

Table 1: Examples of Gene Expression Changes Induced by this compound in Human Endometrium oup.com

Time After this compound AdministrationDown-regulated Transcripts (≥ 2-fold)Up-regulated Transcripts (≥ 2-fold)
6 hours103186
24 hours126242

In uterine leiomyoma, this compound treatment leads to differential gene expression, with the glutathione (B108866) pathway being significantly altered. Specifically, the glutathione-S-transferase mu 1 (GSTM1) gene has been found to be significantly overexpressed in good responders to this compound treatment, suggesting its role in leiomyoma volume reduction. plos.org

Table 2: Differentially Expressed Genes and Pathways in Leiomyoma After this compound Treatment plos.org

PathwaySignificance (p-value)Key Genes Altered (Examples)Fold Change (GSTM1)
Metabolism of Xenobiotics by Cytochrome P4501.7 x 10-7AKR1C2, AKR1C3, AKR1C4, DHRS9, GSTM1, GSTM2, GSTM3, GSTM5, UGT2B7+8.03 (GSTM1)
Glutathione Pathway6.3 x 10-5GSTM1, GSTM2, GSTM3, GSTM5+8.03 (GSTM1)

Cell Cycle Arrest and Apoptosis Induction Mechanisms

This compound can induce cell cycle arrest and promote apoptosis in various cell lines, including endometrial cancer cells. iiarjournals.orgiiarjournals.org It has been shown to cause a concentration-dependent reduction in cell density by both cell cycle retardation and apoptosis induction. iiarjournals.orgiiarjournals.org For instance, in Ishikawa endometrial cancer cells, this compound can increase the G1/G0 fraction, indicating cell cycle arrest. iiarjournals.org The induction of apoptosis by this compound is also concentration-dependent and develops over several days. iiarjournals.org This effect can be enhanced when this compound is combined with other agents, such as progesterone, leading to increased cell density reduction, cell cycle arrest, and apoptosis. iiarjournals.orgiiarjournals.org Studies have also indicated that this compound, as a glucocorticoid receptor blocker, can reverse the effects of corticosterone (B1669441) on cell growth and cell cycle regulatory proteins, such as KIP1/P27, suggesting its involvement in regulating cell cycle progression. nih.gov

Inflammatory Pathway Modulation

This compound has been implicated in modulating inflammatory responses. In the endometrium, this compound-induced progesterone withdrawal can lead to the upregulation of inflammatory mediators, such as prostaglandins (B1171923). oup.com It has also been shown to promote the release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in human endometrial stromal cells. nih.gov Furthermore, this compound may influence immune responses by affecting the cytotoxicity of natural killer (NK) cells. Research suggests that this compound can act as a glucocorticoid antagonist to augment uterine NK cell-mediated cytotoxicity, potentially through the ERK pathway. plos.orgnih.gov It can also inhibit the proliferation of lymphocytes and block the immunosuppressive effects of progesterone. plos.org These actions highlight this compound's role in influencing the delicate balance of inflammatory and immune pathways. plos.orgnih.govplos.org

Angiogenesis Inhibition Research

This compound has demonstrated anti-angiogenic effects, a property that has been investigated in various contexts. Angiogenesis, the formation of new blood vessels, is a critical process in many physiological and pathological conditions, including tumor growth and endometrial development. nih.gov

Research indicates that this compound can inhibit angiogenesis by suppressing the production of vascular endothelial growth factor (VEGF). nih.govscientificlabs.co.uk Studies in primate endometrium have shown that this compound treatment significantly reduces stromal VEGF expression and almost completely abolishes VEGF staining in glandular epithelium. nih.govnih.gov This suggests that the anti-angiogenic effects of this compound, through the suppression of VEGF production, may contribute to its effects on the endometrium. nih.gov

In the context of glioblastoma, a highly angiogenic tumor, this compound has been shown to decrease VEGF levels. nih.gov This effect may be linked to this compound's ability to reduce the anti-apoptotic protein Bcl-2, which is implicated in activating pro-angiogenic signaling pathways. nih.gov Furthermore, this compound has been observed to reduce angiogenesis and oxidative stress, and promote cell apoptosis in endometrial cells, as demonstrated in both in vivo and in vitro studies. mednexus.org

Tissue-Specific and Cell-Type Specific Mechanisms of this compound Action

This compound exerts its effects through distinct mechanisms depending on the tissue and cell type, primarily due to the differential expression and regulation of progesterone and glucocorticoid receptors.

Reproductive System Cellular Responses

In the reproductive system, this compound's primary action is to antagonize progesterone, a hormone essential for maintaining pregnancy and preparing the endometrium for implantation. nps.org.aupatsnap.com

Endometrial Cellular Responses: this compound directly affects the endometrium, making it unreceptive to embryo implantation. researchgate.netpatsnap.commdpi.com It causes endometrial decidual degeneration, necrosis, and decidual and villus tissue stripping. wikipedia.orgnih.gov This action leads to changes in endometrial secretions and luminal compartments, adversely affecting the growth and viability of pre-implantation embryos. mdpi.com this compound also promotes the release of endogenous prostaglandins from the endometrium or decidua, increasing the sensitivity of the myometrium to their contractile effects. wikipedia.orgdrugbank.comnih.gov Furthermore, it alters the expression of steroid receptors, including progesterone receptors (PRs), androgen receptors (ARs), and estrogen receptors (ERs), and can induce endometrial glandular apoptosis. researchgate.net Studies have shown that this compound can inhibit endometrial cell proliferation and suppress markers of endometrial proliferation. mednexus.orgoup.com

Ovarian Cellular Responses: this compound has been shown to inhibit ovarian cancer cell growth both in vitro and in vivo. nih.govnih.govaacrjournals.org It acts as a cytostatic agent, blocking DNA synthesis and arresting the cell cycle at the G1-to-S transition. nih.govnih.govaacrjournals.orgglowm.com This is achieved by up-regulating cyclin-dependent kinase (cdk) inhibitors p21cip1 and p27kip1, down-regulating transcription factor E2F1, and decreasing the expression of E2F1-regulated genes like cdk1 (cdc2) and cyclin A. nih.govnih.govaacrjournals.org The abrupt arrest in cell growth correlates with reduced cdk2 activity and increased association of cdk2 with p21cip1 and p27kip1. nih.govnih.govaacrjournals.orgglowm.com

Uterine Cellular Responses: this compound increases uterine contractility by blocking progesterone receptors in the myometrium, facilitating the expulsion of pregnancy tissue. patsnap.com It also increases cervical collagen decomposition, which induces cervical maturity and dilation. wikipedia.orgnih.gov In uterine natural killer (uNK) cells, this compound has been shown to augment cytotoxicity, primarily by acting as a glucocorticoid antagonist via ERK activation, which may be caused by increased perforin (B1180081) expression. plos.org

Endocrine Gland Regulation and Feedback Mechanisms

This compound's antiglucocorticoid activity significantly impacts the endocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.orgdrugbank.comnih.gov

This compound competitively binds to the glucocorticoid receptor (GR), thereby blocking the action of cortisol. drugbank.compatsnap.comnih.govkorlym.com This competitive antagonism at the GR level, particularly in the hypothalamus and pituitary gland, disrupts the central negative feedback mechanism of the HPA axis. oup.combioscientifica.com As a result, there is a compensatory increase in adrenocorticotropic hormone (ACTH) and, subsequently, cortisol levels in circulation. wikipedia.orgdrugbank.comoup.comnih.govbioscientifica.comoup.comsaegre.org.arscienceopen.com Despite the elevated cortisol levels, this compound's blockade of the GR reduces the effects of excess cortisol, such as hyperglycemia in Cushing's syndrome. drugbank.compatsnap.comnih.govkorlym.com Long-term treatment with this compound has been observed to activate the HPA axis, leading to a resetting of this system at a higher level while maintaining diurnal rhythm and responsiveness to CRH stimulation, though with diminished sensitivity to dexamethasone. oup.com

Central Nervous System Receptor Interactions and Effects

This compound interacts with receptors in the central nervous system (CNS), primarily through its glucocorticoid receptor antagonism. oup.combioscientifica.com

While this compound's primary effects in the CNS are related to its antagonism of glucocorticoid receptors, it can lead to a strong disinhibition of the HPA axis by inhibiting negative feedback at the hypothalamic and pituitary levels. oup.combioscientifica.comscienceopen.com This results in increased circulating ACTH and cortisol. oup.combioscientifica.comscienceopen.com Research suggests a central action of this compound, as lower doses administered centrally can achieve feedback blockade. researchgate.net The positive modulatory effects of this compound on stress-sensitive regions of the CNS, such as the prefrontal cortex and ventral subiculum, have also been suggested. nih.gov

Pharmacokinetic and Pharmacodynamic Research of Mifepristone

Research on Absorption Dynamics and Bioavailability

Mifepristone is rapidly absorbed following oral administration. nih.govnih.gov Peak plasma concentrations are typically observed within 90 minutes to 2 hours after ingestion. nih.govnih.gov The pharmacokinetics of this compound are noted to be nonlinear and dose-dependent. frontiersin.org

While the absorption rate from the gastrointestinal tract is approximately 70%, the absolute bioavailability is reduced to about 40% to 69% due to a significant first-pass effect in the liver. nih.govfrontiersin.orgresearchgate.netglowm.com The elimination half-life of this compound is complex, with an initial slow phase lasting between 12 and 72 hours, followed by a more rapid terminal elimination half-life of about 18 hours. tga.gov.auwikipedia.org However, when considering all active metabolites that can bind to progesterone (B1679170) receptors, the terminal half-life can extend up to 90 hours. tga.gov.auwikipedia.org

Pharmacokinetic Parameters of this compound Absorption
ParameterValueSource
Time to Peak Plasma Concentration (Tmax)0.75 - 2 hours nih.govtga.gov.au
Absorption Rate~70% nih.govfrontiersin.orgresearchgate.net
Absolute Bioavailability40% - 69% frontiersin.orgresearchgate.netglowm.comtga.gov.au
Elimination Half-Life (Initial)12 - 72 hours tga.gov.auwikipedia.org
Elimination Half-Life (Terminal)~18 hours nih.govtga.gov.auwikipedia.org
Elimination Half-Life (including active metabolites)Up to 90 hours tga.gov.auwikipedia.org

Distribution Profile and Tissue Accumulation Studies of this compound

The distribution of this compound throughout the body is a critical aspect of its pharmacokinetic profile, influenced by its binding to plasma proteins and its ability to penetrate various tissues.

Tissue Penetration and Receptor Occupancy Research

Studies in rats have shown that following oral administration, this compound is rapidly and widely distributed to extravascular tissues. tga.gov.au The highest concentrations of radioactivity from labeled this compound were found in the liver, outside of the gastrointestinal tract. tga.gov.au Research indicates that adipose tissue effectively concentrates this compound, with concentrations being 40-fold higher in fat than in serum. oup.com Conversely, penetration of the blood-brain barrier is limited. nih.govoup.com

This compound's primary mechanism of action involves competitive binding to progesterone and glucocorticoid receptors. nih.gov It binds to human progesterone receptors with high affinity. tga.gov.au In women, doses of 1 mg/kg or greater antagonize the endometrial and myometrial effects of progesterone. fda.govfda.gov The affinity of this compound for the glucocorticoid receptor is comparable to its affinity for the progesterone receptor. tga.gov.au

Hepatic and Extrahepatic Metabolism Pathways of this compound

This compound undergoes extensive metabolism, primarily in the liver, through various enzymatic pathways.

Cytochrome P450 Enzyme System Involvement

The metabolism of this compound is principally carried out by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro and in vivo studies have identified CYP3A4 as the primary enzyme responsible for the initial metabolic steps of N-demethylation and terminal hydroxylation of the 17-propynyl chain. nih.govfda.govnih.govglowm.comnih.gov Other CYP isoenzymes, including CYP2C8, CYP2C9, and CYP2B6, are also involved in its metabolism. nih.govnih.gov It has been noted that this compound can act as both a substrate and an inhibitor of the CYP3A4 isoenzyme. gastrores.orgsogc.org

Cytochrome P450 Enzymes Involved in this compound Metabolism
EnzymeRoleSource
CYP3A4Primary enzyme for N-demethylation and terminal hydroxylation nih.govfda.govnih.govglowm.comnih.gov
CYP2C8Involved in metabolism nih.gov
CYP2C9Involved in metabolism nih.gov
CYP2B6Involved in metabolism nih.govnih.gov

Identification and Activity Research of Major Metabolites

The metabolism of this compound results in the formation of several metabolites, with three major ones being identified in human plasma. fda.govfda.gov These are:

RU 42 633 (N-monodemethylated metabolite): This is the most abundant metabolite found in plasma. fda.govfda.gov

RU 42 848 (N-didemethylated metabolite): This metabolite is formed by the removal of both methyl groups from the 11β-dimethylaminophenyl group. fda.govfda.gov

RU 42 698 (hydroxylated metabolite): This results from the terminal hydroxylation of the 17-propynyl chain. fda.govfda.gov

Excretion Pathways and Clearance Dynamics of this compound and its Metabolites

The elimination of this compound from the body is a multi-stage process characterized by a slow initial phase followed by more rapid clearance. fda.gov The terminal elimination half-life of this compound is approximately 18 hours, though with radio-receptor analysis that includes all active metabolites, this can extend up to 90 hours. wikipedia.orgtga.gov.au

The primary route of excretion for this compound and its metabolites is through the feces. fda.govresearchgate.net Following the administration of a radiolabeled dose, approximately 83-90% of the compound is recovered in the feces, while about 9-10% is found in the urine. fda.govtga.gov.au

This compound undergoes extensive metabolism in the liver, primarily through N-demethylation and terminal hydroxylation of the 17-propynyl chain. fda.govresearchgate.net The cytochrome P450 enzyme CYP3A4 is principally responsible for this metabolism. researchgate.nettg.org.au This process results in the formation of several metabolites, with the three main ones being:

RU 42 633 (monodemethylated metabolite) : This is the most abundant metabolite found in plasma and retains significant affinity for the progesterone receptor. fda.govtga.gov.au

RU 42 848 (didemethylated metabolite) : This metabolite is formed by the removal of a second methyl group. fda.govresearchgate.net

RU 42 698 (hydroxylated metabolite) : This results from the hydroxylation of the 17-propynyl chain. fda.gov

Key Pharmacokinetic Parameters of this compound:

Parameter Value Source
Primary Route of Excretion Feces fda.govresearchgate.net
Fecal Excretion (%) 83-90% fda.govtga.gov.au
Urinary Excretion (%) 9-10% fda.govtga.gov.au
Terminal Elimination Half-Life 18 hours fda.gov
Extended Half-Life (including metabolites) Up to 90 hours wikipedia.orgtga.gov.au

| Primary Metabolizing Enzyme | CYP3A4 | researchgate.nettg.org.au |

Pharmacodynamic Markers and Biomarkers of Response in Research

Researchers utilize various pharmacodynamic markers and biomarkers to evaluate the physiological response to this compound. These markers are crucial for understanding the drug's efficacy and mechanism of action in different therapeutic contexts.

In the context of pregnancy termination , pharmacodynamic markers include increased uterine contractility and cervical dilation. tg.org.au this compound sensitizes the myometrium to the effects of prostaglandins (B1171923), leading to these changes. wikipedia.org

For the treatment of Cushing's syndrome , a condition characterized by excess cortisol, the primary pharmacodynamic effect is the antagonism of the glucocorticoid receptor. nih.gov However, monitoring the direct efficacy of this compound is challenging because it does not lower cortisol levels; in fact, it can lead to a compensatory increase in ACTH and cortisol. wikipedia.orgresearchgate.net Therefore, researchers and clinicians rely on surrogate biomarkers and clinical improvements. researchgate.net

Biomarkers for Cushing's Syndrome Treatment:

Metabolic improvements: Significant reductions in blood glucose levels and HbA1c are key indicators of a positive response in patients with hyperglycemia. oup.com

Clinical improvements: Reductions in diastolic blood pressure, weight, and waist circumference serve as important markers of efficacy. oup.com

FKBP5 mRNA expression: Recent research has identified FK506-binding protein 5 (FKBP5) mRNA as a potential biomarker for glucocorticoid receptor antagonism. oup.com Glucocorticoids induce FKBP5 expression, and this induction is attenuated by this compound. oup.com This provides a more direct biochemical method for monitoring the drug's immediate effectiveness. oup.com

In endometriosis research , biomarkers such as carbohydrate antigen (CA)-125, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 have been used to assess the anti-inflammatory and therapeutic effects of this compound. researchgate.net

Population Pharmacokinetics and Variability Factors in this compound Research

The pharmacokinetic profile of this compound exhibits non-linear, dose-dependent characteristics, and there is significant inter-individual variability in how the drug is absorbed, distributed, metabolized, and excreted. researchgate.netnih.gov

The metabolism of this compound is heavily reliant on the CYP3A4 enzyme. researchgate.nettg.org.au Genetic polymorphisms in the CYP3A4 gene can lead to variations in enzyme activity, which in turn can affect the metabolism and clearance of this compound. uniroma1.it Individuals with genetic variants that result in reduced CYP3A4 function (poor metabolizers) may have higher plasma concentrations and slower clearance of this compound, potentially leading to increased effects. Conversely, those with variants that enhance enzyme activity (extensive metabolizers) may clear the drug more rapidly. uniroma1.it

Research has also indicated that CYP2B6 is involved in the metabolic activation of this compound and is subject to significant genetic polymorphisms. nih.gov Furthermore, studies have explored the influence of genetic polymorphisms in other genes, such as ABCB1 (which codes for the P-glycoprotein transporter), on the clinical response to drugs metabolized by CYP3A enzymes. jst.go.jp

Significant inter-individual variability has been observed in the pharmacokinetic parameters of this compound. tga.gov.au The coefficients of variation for peak plasma concentrations (Cmax) are reported to be around 30-40%. tga.gov.au This variability can be attributed to a combination of factors, including:

Genetic factors: As discussed, polymorphisms in metabolizing enzymes like CYP3A4 play a crucial role. uniroma1.it

Physiological factors: Age, weight, and hepatic function can influence drug metabolism and clearance. fda.govtga.gov.au However, specific studies on the effects of renal and hepatic impairment on this compound pharmacokinetics are limited. tg.org.autga.gov.au

Protein binding: this compound is highly bound (98%) to plasma proteins, particularly alpha-1-acid glycoprotein (B1211001) (AAG). fda.govtga.gov.au The binding to AAG is saturable, meaning that at higher doses, the binding capacity becomes saturated, leading to non-linear pharmacokinetics. researchgate.nettga.gov.au Variations in AAG levels among individuals can contribute to differences in the free (active) concentration of the drug.

Drug interactions: Co-administration of drugs that induce or inhibit CYP3A4 can significantly alter the metabolism of this compound. tg.org.auubc.ca For example, CYP3A4 inducers can decrease this compound's efficacy by increasing its metabolism. fda.gov

Summary of Factors Contributing to Inter-Individual Variability in this compound Pharmacokinetics:

Factor Description Source
Genetic Polymorphisms Variations in genes coding for metabolizing enzymes (e.g., CYP3A4, CYP2B6) affect metabolic rate. uniroma1.itnih.gov
Plasma Protein Binding Saturable binding to alpha-1-acid glycoprotein (AAG) leads to non-linear kinetics and is influenced by individual AAG levels. researchgate.nettga.gov.au
Hepatic Function As the primary site of metabolism, liver health can impact this compound clearance. tg.org.autga.gov.au

| Drug Interactions | Concomitant use of CYP3A4 inducers or inhibitors can alter this compound metabolism. | tg.org.auubc.ca |

Preclinical and Translational Research on Mifepristone

In Vitro Models for Mifepristone Research

In vitro systems are fundamental tools for dissecting the molecular and cellular effects of this compound, providing a controlled environment to study its direct actions on cells and tissues.

Cell line studies have been instrumental in defining the antiproliferative, anti-migratory, and pro-apoptotic effects of this compound. In oncology research, this compound has been shown to inhibit the growth of various cancer cell lines, including those from ovarian, breast, prostate, and nervous system cancers. nih.gov For instance, studies on ovarian cancer cell lines (SK-OV-3, Caov-3, OV2008, and IGROV-1) demonstrated that this compound inhibits proliferation in a dose- and time-dependent manner by arresting the cell cycle at the G1-to-S transition. moph.go.th This cytostatic effect is associated with the upregulation of cyclin-dependent kinase (cdk) inhibitors p21cip1 and p27kip1 and reduced cdk2 activity. moph.go.th Similarly, this compound has been found to reduce the migration and invasion of cancer cells from the ovary, glia, breast, and prostate. nih.gov

In the context of reproductive health, research using primary cell cultures has provided significant insights. Studies on human primary endometrial epithelial and stromal cells from patients with adenomyosis have shown that this compound can reduce the secretion of inflammatory mediators like IL-6 and TNF-α. nih.gov It also induces cell cycle arrest in these primary cells. researchgate.net In models of endometrial injury, exosomes from bone mesenchymal stem cells were found to alleviate this compound-induced injury in human endometrial stromal cells (HESCs). nih.gov Furthermore, investigations using human endometrial endothelial cells (HEECs) cocultured with endometrial stromal cells suggest that this compound's effects on angiogenic activity are mediated through paracrine mechanisms involving the stromal cells. nih.gov

The following table summarizes key findings from cell line and primary cell culture studies involving this compound.

Table 1: Summary of this compound Effects in In Vitro Cell Models

Cell Type Model System Key Research Findings
Ovarian Cancer Cells (SK-OV-3, Caov-3, OV2008, IGROV-1) Cell Lines Inhibited cell proliferation; induced G1-S cell cycle arrest; upregulated p21cip1 and p27kip1. moph.go.th
Ovarian, Breast, Prostate, Glial Cancer Cells Cell Lines Reduced cell migration and invasion. nih.gov
Oral Cancer Cells Cell Lines Reduced collective migration and scattering. nih.gov
Human Endometrial Carcinoma Cells (HHUA) Cell Line Inhibited proliferation, migration, and invasion; promoted apoptosis. nih.gov
Primary Endometrial Epithelial and Stromal Cells (from Adenomyosis patients) Primary Cell Culture Reduced secretion of IL-6 and TNF-α; induced cell cycle arrest. nih.govresearchgate.net
Human Endometrial Endothelial Cells (HEECs) Primary Cell Culture (Co-culture with stromal cells) Reduced angiogenic activity, suggesting a paracrine-mediated effect. nih.gov

Organoid and 3D Culture Systems for Disease Modeling

Three-dimensional (3D) culture systems and organoids offer a more physiologically relevant environment than traditional 2D cultures, recapitulating aspects of tissue architecture and cell-cell interactions. mdpi.comresearchgate.net Research utilizing these advanced models for this compound is an emerging area.

A notable study employed a 3D endometrial cell culture model, established by co-culturing human endometrial stromal and epithelial cells, to investigate blastocyst attachment. nih.govoup.com This model expressed key markers of endometrial receptivity. nih.gov The research demonstrated that this compound, but not the progestin levonorgestrel, significantly inhibited the attachment of human blastocysts to this in vitro endometrial construct, highlighting its direct impact on the implantation process. nih.govoup.com This finding suggests that such 3D models are valuable for studying endometrial receptivity and screening potential fertility-regulating compounds. oup.com

While the broader application of organoid technology in this compound research is still developing, endometrial organoids have been mentioned as a potential platform for studying the responsiveness of endometrial cells to various treatments. nih.govnih.gov These models could be used to explore the mechanisms behind this compound's effects on endometrial function and dysfunction in a patient-specific manner. nih.gov

In Vivo Animal Models for Therapeutic and Toxicological Investigations

Animal models are indispensable for evaluating the systemic effects, therapeutic efficacy, and potential toxicity of this compound in a whole-organism context.

Rodents, particularly rats and mice, have been extensively used to study this compound's effects on reproductive processes. In pregnant rats, a single dose of this compound effectively terminates early pregnancy and induces a proestrus-like state two days later. nih.gov However, subsequent reproductive function, including sexual receptivity and ovulation rates, can be altered depending on the timing of administration during gestation. nih.gov Studies in mice have shown that this compound can interfere with uterine receptivity and blastocyst attachment. researchgate.net Furthermore, direct administration to cultured mouse blastocysts revealed that this compound disrupts embryonic development by reducing cell proliferation in the inner cell mass and trophectoderm, independent of its effects on the endometrium. mdpi.com

Toxicological studies in rodents have also been conducted. Sub-chronic toxicity studies found that high daily doses of this compound produced effects related to its antihormonal activity but no other major toxicity. nih.govfrontiersin.org A 30-day study in rats identified reversible hepatotoxicity at very high doses, a finding not observed with acute single-dose administration. nih.govresearchgate.net

The following table provides a summary of findings from rodent models used in this compound research.

Table 2: Selected Findings from Rodent Models in this compound Research

Animal Model Area of Investigation Key Research Findings
Rat Pregnancy Termination & Subsequent Reproduction A single dose terminated pregnancy and induced proestrus; affected subsequent ovulation and mating behavior. nih.gov
Rat Polycystic Ovarian Syndrome (PCOS) Subcutaneous administration induced features of PCOS, including irregular estrus cycles and altered hormone levels. researchgate.net
Rat Neonatal Development Treatment of neonatal rats interfered with the normal development of reproductive capacities in adulthood. nih.gov
Rat Toxicology 30-day oral administration of high doses caused reversible hepatotoxicity. nih.govresearchgate.net
Mouse Uterine Receptivity Inhibited progesterone-induced gene expression critical for uterine receptivity and blastocyst attachment. researchgate.net
Mouse Embryonic Development (in vitro culture) Directly impaired post-implantation embryo development and reduced cell proliferation in blastocysts. mdpi.com

Non-Human Primate Models for Endocrine and Reproductive Research

Non-human primates (NHPs), with their close physiological and reproductive similarities to humans, serve as critical translational models. nih.govfrontiersin.org Research in rhesus monkeys (Macaca mulatta) has shown that a low-dose this compound regimen can delay endometrial development without affecting ovarian cyclicity or ovulation. nih.gov This indicates a direct effect on endometrial maturation. nih.gov

In cynomolgus monkeys (Macaca fascicularis), this compound has been studied for its ovarian effects and as an agent for pregnancy termination. nih.govresearchgate.net Toxicological studies showed that daily oral administration for two months inhibited cyclic increases in estradiol (B170435) and progesterone (B1679170), arrested the menstrual cycle, and reduced endometrial thickness. researchgate.net Studies on medical termination of pregnancy found that intramuscular (IM) administration of this compound was more effective than oral dosing in macaques, highlighting species differences in pharmacokinetics. nih.govmdpi.com The combination of this compound with a prostaglandin (B15479496) analogue was shown to be an effective regimen for first-trimester pregnancy termination in these models. mdpi.comresearchgate.net

This compound has been evaluated in various animal models of specific human diseases, particularly in oncology and gynecology.

Cancer: In an ovarian cancer model, this compound significantly delayed the growth of human ovarian carcinoma xenografts in nude mice without apparent toxicity. nih.gov In a genetically engineered mouse model (p53/BRCA1 deficient mice), this compound was shown to prevent the formation of breast tumors, suggesting a role in cancer prevention. nih.gov

Endometriosis: In a mouse model of endometriosis, this compound treatment was found to decrease the transcription and expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, in ectopic endometrial tissue. nih.gov Another study in endometriosis-bearing mice demonstrated that a targeted nanoparticle delivery system for this compound could enhance drug accumulation in endometriotic tissues and modulate the immune microenvironment. nih.gov

Neurological/Behavioral Disorders: The glucocorticoid receptor antagonist properties of this compound have been explored in models of early life stress. In a rat model of maternal deprivation, treatment with this compound during early adolescence was investigated for its potential to reverse stress-induced behavioral deficits. frontiersin.org

These disease-specific models are crucial for establishing the preclinical rationale for this compound's use in various therapeutic applications beyond its established roles in reproductive health. frontiersin.org

Target Identification and Validation Studies for this compound

This compound is a synthetic steroid that has been the subject of extensive research to elucidate its molecular targets. nih.gov The primary mechanism of action of this compound is its function as an antagonist to the progesterone and glucocorticoid receptors. nih.gov

Initial research efforts that led to the development of this compound were focused on discovering compounds with antiglucocorticoid properties. wikipedia.org this compound's high affinity for the glucocorticoid II receptor and the progesterone receptor was identified through these studies. nih.gov At low concentrations, it acts as a selective competitive antagonist of the progesterone receptor by binding to the intracellular receptor, thereby blocking the effects of progesterone. nih.gov At higher concentrations, it also blocks the action of cortisol at the glucocorticoid receptor. nih.gov

Validation of these targets has been conducted through various preclinical studies. In vitro studies using mouse embryos, for example, have explored the direct effects of this compound on embryogenesis. nih.gov Gene set enrichment analysis (GSEA) in these studies revealed that pathways related to androgen response were enriched, indicating an interference with intracellular androgen signaling. nih.gov

Further preclinical research in a mouse model of Alzheimer's disease demonstrated that this compound's antiglucocorticoid properties could have therapeutic potential. escholarship.org In this model, treatment with this compound led to a reduction in the accumulation and phosphorylation of tau protein. escholarship.org It also induced a novel cleavage of the amyloid precursor protein (APP), which prevents the formation of amyloid-β (Aβ) peptides. escholarship.org This suggests that the glucocorticoid system, a key target of this compound, acts as a regulator of Aβ generation. escholarship.org

Table 1: Identified Molecular Targets of this compound

Target Receptor Primary Action Investigated In Key Findings
Progesterone Receptor Competitive Antagonist In vitro and in vivo models Blocks the effects of progesterone, leading to various physiological responses. nih.gov
Glucocorticoid Receptor Competitive Antagonist Mouse models of Alzheimer's disease Reduces tau pathology and prevents the generation of amyloid-β peptides. nih.govescholarship.org
Androgen Signaling Pathways Interference In vitro mouse embryo studies Enriched androgen response pathways, suggesting a direct effect on embryogenesis. nih.gov

Preclinical Efficacy and Safety Assessment Methodologies

The preclinical evaluation of this compound has involved a range of methodologies to assess both its efficacy and safety profile. These studies have been conducted in various animal models and have followed established guidelines for toxicological and pharmacological assessment.

Efficacy Assessment: Preclinical efficacy has been evaluated in various contexts. For instance, studies combining this compound with misoprostol (B33685) have demonstrated high success rates in preclinical models for the termination of pregnancy, with complete abortion rates ranging from 92.7% to 99% in studies conducted outside the United States. fda.gov

In a different therapeutic area, the efficacy of this compound in mitigating Alzheimer's disease pathology was assessed in a transgenic mouse model (3xTg-AD). escholarship.org The methodologies in this study involved evaluating cognitive impairments and analyzing brain tissue for Aβ-load, tau pathologies, and APP processing. escholarship.org The results showed that this compound treatment rescued cognitive deficits and significantly reduced the pathological hallmarks of the disease in these animals. escholarship.org

In vitro Methodologies: In vitro studies have also been crucial in understanding this compound's effects at a cellular level. For example, mouse embryos at the blastocyst stage were cultured and treated with this compound to observe its direct impact on embryogenesis. nih.gov The embryos were allowed to develop for several days post-treatment, and subsequent analysis, such as transcriptome sequencing, was performed to assess changes in gene expression. nih.gov

Safety Assessment: Preclinical safety assessment of this compound has included acute toxicity studies and safety pharmacology studies. tga.gov.au

Acute Toxicity Studies: Single-dose toxicity studies were performed in mice, rats, and dogs via the oral route, and also intraperitoneally in rodents. tga.gov.au These studies followed relevant guidelines and involved an observation period of at least 14 days. tga.gov.au

Safety Pharmacology: Comprehensive safety pharmacology studies have examined the effects of this compound on the central nervous, autonomic, cardiovascular, respiratory, gastrointestinal, renal, endocrine, and hematological systems. tga.gov.au Electrocardiography was also monitored in longer-term (6-month) repeat-dose toxicity studies in monkeys. tga.gov.au

Table 2: Overview of Preclinical Safety Assessment Methodologies for this compound

Study Type Animal Model(s) Route of Administration Key Observations
Single Dose Acute Toxicity Mice, Rats, Dogs Oral, Intraperitoneal (rodents) No mortality in mice or dogs at 1000 mg/kg PO; minimal mortality in rats at the same dose. tga.gov.au
Safety Pharmacology Various animal models Oral No clinically important effects identified on major physiological systems at doses up to 10 or 100 mg/kg. tga.gov.au
Repeat-Dose Toxicity Monkeys Not specified No treatment-related effects observed on electrocardiography after 6 months. tga.gov.au

Biomarker Discovery and Validation in Preclinical Settings for this compound Response

The identification of biomarkers to predict or monitor the response to this compound is an area of ongoing research. A biomarker is a quantifiable biological parameter that can indicate normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. nih.gov Preclinical studies have begun to uncover potential biomarkers associated with this compound's effects.

In the context of embryogenesis, in vitro studies on mouse embryos have utilized transcriptome sequencing to identify changes in gene expression patterns following this compound treatment. nih.gov Gene set enrichment analysis (GSEA) revealed that this compound exposure altered several hallmark gene sets, including those involved in protein secretion, mTORC1 signaling, fatty acid metabolism, and glycolysis. nih.gov These altered gene expression patterns could potentially serve as biomarkers for the embryonic response to this compound. nih.gov The study highlighted that protein secretion competence is correlated with embryonic viability, suggesting that proteins involved in this process could be clinically relevant biomarkers of embryo quality. nih.gov

In preclinical models of Alzheimer's disease, potential biomarkers of this compound response are related to its mechanism of action on APP processing and tau pathology. escholarship.org The treatment of 3xTg-AD mice with this compound resulted in a notable decrease in the APP C-terminal fragments C99 and C83, and the appearance of a novel 17-kDa C-terminal fragment. escholarship.org This larger fragment is the result of a calcium-dependent cysteine protease cleavage that prevents the generation of Aβ. escholarship.org Therefore, the levels of these specific APP fragments could potentially be used as biomarkers to monitor the therapeutic effect of this compound in this context. escholarship.org Additionally, reductions in the phosphorylation and accumulation of tau, along with the restoration of CREB signaling, were observed and could also serve as response biomarkers. escholarship.org

Table 3: Potential Preclinical Biomarkers for this compound Response

Potential Biomarker Preclinical Model Method of Discovery/Validation Associated Effect of this compound
Altered Gene Expression Patterns (e.g., protein secretion, mTORC1 signaling) In vitro mouse embryos Transcriptome Sequencing, Gene Set Enrichment Analysis (GSEA) Indicates direct interference with normal embryonic growth and development. nih.gov
Amyloid Precursor Protein (APP) C-terminal Fragments (C99, C83, 17-kDa) 3xTg-AD Mouse Model of Alzheimer's Disease Analysis of brain tissue A shift in APP cleavage, preventing the formation of amyloid-β. escholarship.org
Phosphorylated Tau Protein 3xTg-AD Mouse Model of Alzheimer's Disease Analysis of brain tissue Reduction in tau pathology. escholarship.org
CREB Signaling Molecules 3xTg-AD Mouse Model of Alzheimer's Disease Analysis of brain tissue Restoration of deficits in CREB signaling. escholarship.org

Clinical Research Applications and Efficacy Studies of Mifepristone

Reproductive Health Research Applications

Mifepristone's ability to act as a progesterone (B1679170) receptor antagonist has led to its investigation in various areas of reproductive health.

Uterine Fibroid Research and Management Strategies

Uterine fibroids, also known as leiomyomas, are common benign tumors in women of reproductive age. Research has explored this compound as a potential non-surgical treatment option. Studies have shown that this compound can be effective in reducing heavy menstrual bleeding and improving the quality of life for women with fibroids. However, its effect on reducing the actual volume of fibroids has not been conclusively demonstrated in all studies.

A meta-analysis of three randomized controlled trials involving 112 participants indicated that while this compound provided relief from bleeding and improved fibroid-specific quality of life, there was no significant evidence of an effect on fibroid or uterine volume. Another placebo-controlled randomized trial with daily administration of 5 mg this compound showed significant improvements in quality of life, control of some symptoms, and objective measures of uterine size, bleeding, and anemia. A separate randomized clinical trial comparing 2.5 mg and 5 mg daily doses of this compound for three months found that the 2.5 mg dose resulted in a lesser reduction in fibroid size but a similar improvement in quality of life compared to the 5 mg dose.

Table 1: Summary of Selected Clinical Trials of this compound for Uterine Fibroids

Study/Analysis Key Findings Limitations/Notes
Meta-analysis (Cochrane, 2012)Relieved heavy menstrual bleeding and improved quality of life. No significant effect on fibroid or uterine volume.Included three small trials with a total of 112 participants.
Fiscella et al. (2007)Significant improvements in quality of life, control of some symptoms, and reductions in uterine size, bleeding, and anemia.Placebo-controlled randomized trial.
Randomized Clinical Trial (NCT01786226)2.5 mg dose showed less reduction in fibroid size but similar quality of life improvement compared to 5 mg.Compared two different dosages of this compound.

Endometriosis Research and Therapeutic Potential

Endometriosis is a condition where tissue similar to the lining inside the uterus grows outside the uterus. This compound's anti-progestogenic properties make it a candidate for treating this condition. Research suggests that this compound can inhibit the proliferation and differentiation of ectopic endometrial cells, promote apoptosis (cell death), and reduce their growth potential. Clinical studies have indicated that this compound can lead to a significant regression in visible endometriotic lesions and a decrease in clinical symptoms.

One study highlighted the development of this compound-loaded nanostructured lipid carriers (Mif-NLC) to improve its bioavailability and efficacy in treating endometriosis. In a comparative study, both this compound and gestrinone (B1671454) were found to be safe and effective as postoperative adjuvant treatments for endometriosis, with this compound showing a lower rate of adverse reactions. Another study observed that this compound could safely improve hormone levels, reduce endometrial thickness, and alleviate symptoms in conservative treatment.

Research on Labor Induction and Cervical Ripening Mechanisms

This compound has been investigated for its role in preparing the cervix for labor and inducing labor, particularly in pregnancies with an unfavorable cervix. As a progesterone antagonist, it can cause softening and dilation of the cervix and increase uterine activity.

Several studies have demonstrated that this compound is more effective than a placebo in achieving a favorable cervix for labor induction. A review of ten studies involving 1561 patients showed that this compound use led to a significant reduction in the need for prostaglandins (B1171923) for cervical ripening. Another study with 100 term patients found a significantly higher rate of successful labor induction and vaginal delivery in the group receiving this compound compared to a placebo group. Research has also shown that this compound administration leads to a drastic improvement in the Bishop score (a measure of cervical favorability) within 24-48 hours.

Table 2: Efficacy of this compound in Labor Induction

Study Outcome This compound Group Control/Placebo Group Reference
Successful Vaginal Delivery76%36%
Reduction in Prostaglandin (B15479496) Use42.7% required prostaglandins78.9% required prostaglandins
Improved Bishop Score (>8) within 24h76%2%

Contraceptive Research and Emergency Contraception Mechanisms

This compound is a well-studied compound for emergency contraception. Its primary mechanism of action when used for this purpose is the impairment of ovarian function by either blocking or postponing the luteinizing hormone (LH) surge, which is crucial for ovulation. This effect delays or inhibits ovulation rather than preventing the implantation of a fertilized egg.

Studies have shown that a single low dose of this compound is a highly effective method of emergency contraception with minimal side effects. The contraceptive effect appears to be both dose and time-dependent, with higher doses potentially affecting both ovulation and implantation.

Oncological Research Applications

This compound has been investigated for its potential therapeutic effects in various types of cancer. Its anti-tumor activity is thought to involve inhibiting cancer cell proliferation and invasion, and promoting apoptosis.

Clinical and preclinical studies have explored the use of this compound in several cancers, including:

Breast Cancer: A clinical trial (MIPRA trial) showed that neoadjuvant treatment with this compound benefited patients with a specific progesterone receptor (PR) isoform ratio (higher PRA than PRB).

Ovarian Cancer: Preclinical studies have demonstrated that this compound can inhibit the growth of human epithelial ovarian cancer cells both in vitro and in vivo by acting as a cytostatic agent.

Glioblastoma: this compound has shown the ability to cross the blood-brain barrier and has demonstrated palliative effects in brain tumors like glioblastoma and meningiomas.

Prostate Cancer: A phase II clinical trial has been conducted to evaluate this compound in treating prostate cancer.

Oral Cancer: Research has indicated that high concentrations of this compound can suppress the migration and proliferation of oral cancer cells.

Other Cancers: this compound has also been studied in relation to non-small-cell lung carcinoma, renal cancer, and pancreatic cancer, with some reports of improved quality of life for patients.

Meningioma Research and Tumor Regression Studies

This compound's role in managing meningiomas, which are often benign brain tumors, has been explored due to the high expression of progesterone receptors in these tumors. bmj.com Preclinical studies in animal models have shown promising results, with one placebo-controlled study in nude mice demonstrating tumor volume regression in two out of three cases treated with this compound. nih.gov

Clinical studies, however, have yielded mixed results. A systematic review of seven preclinical and six clinical studies found that the response rate of inoperable meningiomas to this compound, in terms of radiological regression, was generally low. nih.govresearchgate.net For instance, one early study reported tumor regression in 38% of patients (5 out of 13). nih.gov Another study involving ten patients with inoperable meningiomas showed tumor regression in three patients, stable disease in three, and progression in four. bmj.com In this study, six of the ten patients experienced controlled tumor growth. bmj.com A different trial noted transient regression in 33% of tumors, but the tumors progressed after treatment discontinuation. nih.gov More recent phase III placebo-controlled trials have indicated that this compound did not show a significant difference from placebo in terms of radiographic response or survival. mdpi.comresearchgate.net

StudyNumber of PatientsTumor Regression RateStable Disease RateProgression Rate
Grunberg et al. (1991)1338%Not Reported23%
Lamberts et al.1030%30%40%
Systematic Review Finding1233% (transient)25%42%

Ovarian Cancer Research and Hormonal Modulation

The investigation of this compound in ovarian cancer is partly based on the biological similarities between tumor metastasis and embryonic implantation. oncotarget.com Preclinical studies have shown that this compound can inhibit the proliferation of ovarian cancer cell lines. scivisionpub.comceon.rs Research suggests that this compound may exert its anti-tumor effects by interfering with the SDF-1/CXCR4 chemokine axis, which is involved in metastasis. oncotarget.com In vitro studies on SKOV-3 and IGROV-1 ovarian cancer cell lines demonstrated that this compound decreased the expression of the CXCR4 receptor. oncotarget.com

In a study on ovarian mesenchymal stem/stromal cells from BRCA1/2-mutation carriers, this compound, particularly in combination with progesterone, showed an anti-proliferative effect by arresting the cell cycle at the G1-S phase. nih.gov A mouse model of high-grade serous carcinoma, the most lethal type of ovarian cancer, showed that blocking progesterone signaling with this compound effectively suppressed tumor development and peritoneal metastases, significantly improving survival rates in the mice. pnas.org

Breast Cancer Research and Hormone Receptor Status

This compound's application in breast cancer research is linked to its anti-progestational activity, as a significant percentage of breast carcinomas express hormone receptors. nih.gov Preclinical data indicate that antiprogestins like this compound can inhibit the growth of luminal breast carcinomas, particularly those with a higher ratio of progesterone receptor isoform A (PRA) to isoform B (PRB). aacrjournals.org A clinical trial involving patients with luminal breast carcinomas and a high PRA/PRB ratio found a significant decrease in the proliferation marker Ki67 after 14 days of this compound treatment. aacrjournals.org In this study, 14 out of 20 patients were classified as responders based on a prespecified 30% relative reduction in Ki67. aacrjournals.org

Furthermore, in vitro studies have shown that this compound can induce growth arrest and apoptosis in estrogen receptor-expressing, antiestrogen-resistant breast cancer cell lines. researchgate.netnih.gov Research on triple-negative breast cancer (TNBC) has also shown that this compound can suppress tumor growth in cell lines and patient-derived xenografts in mice. thno.org The mechanism in TNBC appears to involve the downregulation of the transcription factor KLF5. thno.org

Study FocusKey FindingModel System
Luminal Breast Cancer (High PRA/PRB ratio)49.62% decrease in Ki67 stainingHuman Clinical Trial (20 patients)
Antiestrogen-Resistant Breast CancerInduction of growth arrest and apoptosisMCF-7 cell lines
Triple-Negative Breast Cancer (TNBC)Suppression of tumor growthCell lines and patient-derived xenografts

Prostate Cancer Research and Anti-androgenic Effects

This compound has been investigated for its potential anti-androgenic effects in prostate cancer. oup.com Preclinical studies suggest that this compound can induce cell death and inhibit the growth of prostate cancer cells. oup.comoup.com In vitro, this compound has been shown to function as a potent antiandrogen, inhibiting transcription from androgen-responsive promoters. oup.com It has also demonstrated the ability to antagonize the action of a mutated androgen receptor (T877A), which is found in some prostate cancer patients. oup.com

However, some preclinical models have shown conflicting results. One study found that in low androgen conditions, this compound acted as a partial androgen receptor agonist, promoting the growth of prostate cancer cells and reducing the efficacy of enzalutamide (B1683756), another anti-androgen therapy. aacrjournals.org A phase II clinical trial of this compound as a single agent in patients with castration-resistant prostate cancer (CRPC) did not demonstrate benefits in producing a prostate-specific antigen (PSA) response and led to an increase in adrenal androgens and testosterone. iiarjournals.org Currently, clinical trials are exploring the combination of this compound with enzalutamide for metastatic CRPC. cancer.gov

Other Hormone-Dependent Cancer Research

This compound's potential has been explored in other hormone-dependent cancers, such as endometrial cancer and uterine leiomyomas (fibroids).

Endometrial Cancer: Research has shown that this compound can inhibit the growth of endometrial cancer cell lines. iiarjournals.orgdovepress.com One study on human endometrial carcinoma cells (HHUA cells) found that this compound inhibited proliferation, migration, and invasion, and promoted apoptosis. dovepress.com A phase II trial in patients with progesterone receptor-positive advanced or recurrent endometrioid adenocarcinoma or low-grade endometrial stromal sarcoma reported stable disease in 25% of evaluable patients, though no complete responses were observed. ascopubs.org

Uterine Leiomyoma (Fibroids): Multiple studies have demonstrated this compound's efficacy in reducing the size of uterine fibroids and alleviating associated symptoms like heavy menstrual bleeding. semanticscholar.orgijrcog.orgjcdronline.org A prospective study showed a significant reduction in the mean volume of fibroids after six months of treatment. semanticscholar.org Another study reported a 37.5% decrease in mean baseline fibroid volume after three months. ijrcog.org These studies also consistently show an improvement in hemoglobin levels in patients with menorrhagia. semanticscholar.orgijrcog.org

ConditionStudy FindingMetric
Uterine LeiomyomaMean volume reduction from 104.3mm³ to 56.8 mm³Fibroid Volume
Uterine Leiomyoma37.5% decrease in mean baseline volumeFibroid Volume
Uterine LeiomyomaMean hemoglobin increase of 2.8g/dlHemoglobin Level
Endometrial Cancer (Phase II Trial)25% of patients achieved stable diseaseClinical Response

Endocrine Disorder Research Applications

Cushing's Syndrome Research and Glucocorticoid Excess Management

This compound is a potent glucocorticoid receptor antagonist and is approved for the treatment of hyperglycemia in patients with endogenous Cushing's syndrome. nih.govresearchgate.netnih.gov This syndrome is characterized by an excess of the hormone cortisol. frontiersin.org

Clinical research has demonstrated this compound's effectiveness in managing the metabolic complications of Cushing's syndrome. A pivotal trial (SEISMIC) involving 50 patients showed that after 24 weeks of treatment, 87% of patients with impaired glucose tolerance or diabetes experienced improvements in insulin (B600854) sensitivity, and 60% of those with diabetes or glucose intolerance showed improved glucose profiles. frontiersin.org The study also reported significant improvements in body weight and waist circumference. frontiersin.org Another review of its use in Cushing's syndrome noted that this compound treatment led to a reduction in signs of hypercortisolism and lowered blood pressure in about half of the patients. nih.govfrontiersin.orgresearchgate.net

Study/ReviewKey Efficacy FindingPercentage of Responders
SEISMIC TrialImprovement in insulin sensitivity87%
SEISMIC TrialImprovement in glucose profiles (in patients with diabetes/glucose intolerance)60%
Pivotal Trial ReviewReduction in diastolic blood pressure38%
Retrospective Study ReviewReduction in signs of hypercortisolismNot specified

Adrenal Carcinoma Research and Adrenocortical Suppression

This compound's ability to block cortisol at the glucocorticoid receptor has made it a subject of significant research for conditions characterized by excess cortisol, such as endogenous Cushing's syndrome. nih.govsaegre.org.arfrontiersin.org Research in this area has explored its potential to manage the metabolic and clinical manifestations of hypercortisolism.

One of the key clinical trials was the "Study of the Efficacy and Safety of CORLUX (this compound) for the Treatment of Endogenous Cushing's Syndrome" (SEISMIC). frontiersin.orgclinicaltrials.gov This Phase III, multicenter study enrolled 50 patients with endogenous Cushing's syndrome who also had type 2 diabetes, glucose intolerance, or hypertension. frontiersin.orgclinicaltrialsarena.com The study evaluated the effects of this compound over 24 weeks. frontiersin.org Results showed that 60% of patients with glucose intolerance experienced a reduction of over 25% in a glucose tolerance test, and the mean HbA1c in this group decreased from 7.4% to 6.3%. clinicaltrialsarena.com Furthermore, 87% of subjects treated with this compound showed improvements in insulin sensitivity. frontiersin.org The study also noted improvements in physical parameters like body weight and waist circumference. frontiersin.org

Case reports and retrospective studies have also contributed to the understanding of this compound's effects. Treatment has been reported in patients where surgery and other medical therapies failed to control hypercortisolism. saegre.org.ar These reports indicate that this compound can lead to significant clinical improvement, including a reduction in signs of hypercortisolism and improved blood pressure and glucose levels. saegre.org.arfrontiersin.org Due to its rapid onset of action, it has been considered particularly useful in acute crises like cortisol-induced psychosis. saegre.org.ar

Research has also investigated this compound's role in preventing adrenal insufficiency following the surgical removal of adrenal glands (adrenalectomy) in animal models. cushingsdiseasenews.com A study in a rat model of Cushing's syndrome suggested that preoperative administration of this compound could help preserve the function of the remaining adrenal tissue and potentially prevent postoperative adrenal insufficiency. cushingsdiseasenews.com

Table 1: Key Findings from this compound Research in Cushing's Syndrome

Study/Report TypeKey FindingsReference
SEISMIC Phase III Trial60% of patients with glucose intolerance showed >25% reduction in a glucose tolerance test. Mean HbA1c decreased from 7.4% to 6.3%. 87% of patients showed improved insulin sensitivity. frontiersin.orgclinicaltrialsarena.com
Retrospective Study (Castinetti et al., 2010)Treatment produced a reduction in signs of hypercortisolism; half of the patients experienced reduced blood pressure, and half of the patients with diabetes showed improved blood glucose levels. frontiersin.org
Case Reports Review (prior to 2007)Reported significant clinical improvement in 18 patients where other treatments failed. Noted rapid onset of action as beneficial in acute crises. saegre.org.ar
Rat Model StudyPreoperative this compound administration may improve residual adrenal function and prevent postoperative adrenal insufficiency after adrenalectomy. cushingsdiseasenews.com

Psychiatric and Neurological Research Applications

Dysfunction of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's stress response, has been implicated in the development of severe psychiatric illnesses, including mood disorders and psychosis. nih.govdovepress.com this compound's function as a glucocorticoid receptor antagonist allows it to directly target this system, leading to its investigation as a potential therapeutic agent in psychiatry. nih.govdovepress.comkcl.ac.uk

This compound has been studied for its potential antidepressant effects, particularly in psychotic major depression (PMD), a condition often associated with HPA axis hyperactivity and elevated cortisol levels. wisc.edustanford.edunih.gov

A combined analysis of five double-blind, placebo-controlled studies (Phase 2 and 3) involving 1,460 patients evaluated a 7-day course of this compound for the psychotic symptoms of PMD. nih.govoup.com The pooled results demonstrated a statistically significant efficacy for this compound in reducing psychotic symptoms compared to placebo. nih.gov The analysis also identified that patients who achieved a high plasma level of this compound (≥1637 ng/mL) showed a more significant treatment response. kcl.ac.uknih.gov

In an earlier open-label trial, 30 patients with PMD received this compound for 7 days. wisc.edu In the higher-dose groups, over two-thirds of patients showed significant reductions in psychotic symptoms within the week, and more than 40% experienced a 50% or better reduction in depression symptoms. stanford.edu

Table 2: Summary of this compound Efficacy in Depression and Mood Disorder Research

DisorderStudy DesignKey Efficacy FindingsReference
Psychotic Major DepressionPooled analysis of 5 Phase 2/3 trials (n=1460)Meaningful efficacy (p < .004) in reducing psychotic symptoms. Better response in patients with higher this compound plasma levels. nih.gov
Psychotic Major DepressionOpen-label trial (n=30)>66% of patients in higher-dose groups had significant reduction in psychotic symptoms in 7 days. wisc.edustanford.edu
Bipolar Disorder (Depression)Double-blind crossover trialSignificant reduction in depressive symptoms at week two post-treatment compared to placebo. kcl.ac.uk
Bipolar DepressionRandomized, placebo-controlled trial (n=60)No significant effect on mood, but improved visuospatial working memory in women at 6 weeks post-treatment. jwatch.org

The role of the HPA axis in the stress response has also prompted research into this compound for Post-Traumatic Stress Disorder (PTSD), a condition triggered by traumatic events. clinicaltrials.eu Clinical trials have been designed to investigate whether blocking glucocorticoid receptors can reduce the severity of PTSD symptoms. clinicaltrials.euclinicaltrials.gov

One clinical trial protocol outlines a study to test the effectiveness of this compound compared to a placebo in reducing PTSD symptom severity in patients with treatment-resistant PTSD. clinicaltrials.gov The study plans to randomize 60 adult patients to receive either this compound or a placebo for seven days and monitor changes in PTSD symptoms. clinicaltrials.euclinicaltrials.gov

However, results from at least one trial have been less encouraging. A phase 2a trial investigating this compound in male veterans with chronic PTSD did not find the treatment to be effective. pharmacytimes.com While more patients responded to this compound (38.1%) than to placebo (31.1%), the 7% difference was not considered clinically relevant, and the investigators did not support moving to a phase 3 trial for this specific patient population. pharmacytimes.com Further research, including a completed Phase 4 trial, has continued to explore this compound's potential in this area. drugbank.com

Preclinical research has explored the potential neuroprotective and neurogenic (promoting the formation of new neurons) effects of this compound. Chronic stress and the associated high levels of corticosteroids are known to negatively affect adult hippocampal neurogenesis, a process linked to mood disorders like major depression. uam.esplos.orgplos.org

A study using a mouse model found that acute stress induced selective cell death in very young (one-week-old) neurons in the hippocampus. plos.orgplos.org This stress-induced apoptosis was prevented by pretreatment with this compound. uam.esplos.orgplos.org The study also found that this compound increased the expression of the AMPA receptor in these immature neurons, suggesting a potential mechanism for its neuroprotective effects that may be independent of its glucocorticoid receptor antagonism. uam.esplos.orgplos.org

Another study investigated this compound's effect on developmental apoptosis in the rat cerebellum. nih.gov It found that this compound inhibited the programmed cell death of Purkinje cells. This neuroprotective mechanism was linked to the depolarization of the neuron's membrane, suggesting that this compound may help maintain the resting potential of neurons at a level that favors their survival. nih.gov

Comparative Efficacy and Head-to-Head Clinical Trials of this compound

Comparative efficacy studies and head-to-head trials are crucial for determining a drug's effectiveness relative to other treatments or different dosing regimens. Several such trials have been conducted for this compound.

A meta-analysis of four randomized controlled trials (RCTs) involving 3,482 women compared the efficacy of 200 mg versus 600 mg of this compound (in combination with a prostaglandin) for early pregnancy termination. nih.gov The analysis found that the success rates were similar for both doses (89.3% for 200 mg vs. 88.1% for 600 mg), concluding that the 200 mg dose was not inferior to the 600 mg dose. nih.govnih.gov

Another randomized, double-blinded trial compared a combination of this compound and misoprostol (B33685) to misoprostol alone for the treatment of missed miscarriage. clinicaltrials.gov Similarly, a study in South Africa compared clinical outcomes before and after the introduction of this compound to the standard misoprostol-only regimen for second-trimester medical abortions. ibisreproductivehealth.org The introduction of this compound significantly reduced the median time to fetal expulsion from 14.5 hours to 8.0 hours. ibisreproductivehealth.org

While direct head-to-head trials comparing this compound to unrelated drugs for different indications are not scientifically feasible, some analyses have compared adverse event rates. mdpi.com One study noted that while this compound-misoprostol induced abortions were associated with a higher risk of short-term adverse events compared to procedural abortions, the risk of serious adverse outcomes was very low for both methods. 2minutemedicine.com

Real-World Evidence and Observational Studies on this compound Effectiveness

Real-world evidence and observational studies provide valuable insights into a drug's effectiveness and use in routine clinical practice, complementing data from controlled clinical trials.

A large prospective observational study analyzed outcomes in 13,373 women who used an evidence-based regimen of 200 mg of this compound followed by buccal misoprostol for medical abortion. nih.gov The study found the regimen to be highly effective, with a success rate of 97.7%. nih.gov A systematic review that included clinical trials and a large cohort study found that the effectiveness of medical abortion was comparable whether this compound was administered at home or in a healthcare facility, with high rates of patient compliance and satisfaction with home administration. bmj.com

Another prospective observational study in France followed 105 pregnancies that continued after first-trimester exposure to this compound (either alone or with misoprostol). nih.gov The study found that the rate of major congenital malformations was 4.2%, which is only slightly higher than the 2-3% rate expected in the general population. nih.gov

In the context of labor induction, a prospective observational study of 100 women at term found that a single dose of this compound was an effective method for cervical ripening. ijrcog.org The study observed a significant improvement in the Bishop score (a measure of cervical readiness for labor) 24 hours after administration, with 82% of the women delivering vaginally. ijrcog.org These studies highlight the effectiveness of this compound in various clinical settings as observed in non-experimental, real-world conditions. techtarget.complannedparenthood.org

Safety Profile and Adverse Event Mechanisms of Mifepristone

Research on Endocrine System Disturbances

Mifepristone's potent anti-progestational and anti-glucocorticoid activities can lead to significant alterations in the endocrine system.

Ovarian Function Modulation and Menstrual Cycle Alterations

This compound's effect on the menstrual cycle is dependent on the timing and dosage of administration. oup.com When administered in the pre-ovulatory phase, it can disrupt follicular development or inhibit ovulation. oup.com Lower doses may only delay follicular maturation, leading to a delayed ovulation, while higher doses can result in the recruitment of a new follicle. oup.com

Studies have shown that low daily doses of this compound can inhibit ovulation and menstruation in a majority of cycles. researchgate.netresearchgate.net Despite the inhibition of ovulation, follicular development continues, leading to prolonged exposure of the endometrium to estrogen without the opposing effect of progesterone (B1679170). researchgate.net This can result in asynchronous development between the ovaries and the endometrium. researchgate.net While ovulation is often suppressed, some studies with very low daily doses (e.g., 1 mg) have shown that ovulation can still occur, though endometrial development is delayed. researchgate.netnih.gov

Administration of this compound during the luteal phase can induce shedding of the endometrium and vaginal bleeding. oup.com This is thought to be caused by an effect on endometrial prostaglandin (B15479496) metabolism. oup.com This can lead to a desynchronization of the endometrial and ovarian cycles if luteolysis does not accompany the premature menstruation. oup.com

Adrenal Axis Suppression Research and Adrenal Insufficiency Risk

This compound is a competitive antagonist of the glucocorticoid receptor (GR), with a significantly higher affinity for the receptor than endogenous cortisol. nih.gov This blockade of the GR disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) and cortisol levels. medsafe.govt.nznih.govsaegre.org.ar

In individuals with an intact HPA axis, this compensatory hypersecretion of ACTH and cortisol generally prevents the development of peripheral cortisol deficiency. saegre.org.ar However, in certain situations, particularly with long-term treatment or high doses, clinical adrenal insufficiency can occur, though it is considered a rare complication. saegre.org.ar One study involving healthy male volunteers had to be revised due to a high incidence of adverse events, including one case of acute adrenal insufficiency. saegre.org.ar

Conversely, in patients with Cushing's syndrome, where there is an excess of cortisol, this compound's blockade of the GR can lead to significant clinical improvement. saegre.org.arresearchgate.net However, even in this population, adrenal insufficiency is a potential side effect that requires careful clinical monitoring, as hormonal parameters are unreliable during GR blockade. saegre.org.ar The symptoms of adrenal insufficiency can be rapidly reversed with the administration of exogenous dexamethasone (B1670325). saegre.org.ar Research has also explored the use of this compound to accelerate the recovery of the HPA axis in cases of secondary adrenal insufficiency. nih.gov

Gastrointestinal System Effects and Underlying Mechanisms

Gastrointestinal disturbances are among the most frequently reported adverse effects of this compound. These commonly include nausea, vomiting, and diarrhea. mednexus.orgwebmd.com These symptoms are often related to the concomitant use of prostaglandins (B1171923), which are administered to enhance the effects of this compound in certain applications. medsafe.govt.nztga.gov.au The underlying mechanism for these gastrointestinal effects is linked to the release of endogenous prostaglandins from the endometrium or decidua induced by this compound's anti-progestational activity. drugbank.com

Cardiovascular System Considerations in this compound Research

This compound's effects on the cardiovascular system are multifaceted and involve both genomic and nongenomic pathways. nih.gov The compound has been shown to induce vasodilation and increase uterine artery blood flow, which may be related to a decrease in serum nitric oxide levels. nih.govresearchgate.net Some research suggests that this compound's vasodilatory effect is independent of the endothelium and may involve the modulation of calcium channels. nih.govresearchgate.net

Clinically, this compound has been associated with changes in blood pressure. In patients with hypercortisolism and difficult-to-control diabetes, this compound treatment led to stable blood pressure in those with baseline hypertension, while those with lower baseline pressures experienced modest increases that remained within the normal range. hcplive.com This effect is thought to be related to increased mineralocorticoid receptor activation due to the compensatory rise in cortisol levels. hcplive.com

Some studies in rats have shown that this compound can cause changes in cardiac structure, including cytoplasmic edema in myocardial cells and glycogen (B147801) granule deposition, suggesting a potential for hypoxic injury. ingentaconnect.com However, another study in monkeys found no treatment-related effects on electrocardiography after six months of treatment. tga.gov.au

Hematological Abnormalities Research

Research into the hematological effects of this compound has yielded some notable findings. In female rats, repeated oral administration of this compound led to mild decreases in erythrocyte counts, hemoglobin, and hematocrit. jst.go.jpnih.gov This was accompanied by an increase in plasma volume, suggesting that the hematological changes were due to hemodilution. jst.go.jpnih.gov The study indicated that an estradiol-dominant state induced by this compound could contribute to this hemodilution. nih.gov Despite the decrease in red blood cell parameters, hematopoiesis did not appear to be impaired, as evidenced by a compensatory increase in reticulocytes. jst.go.jp

In contrast, a six-month study in monkeys did not find any significant hematological changes with this compound treatment. tga.gov.au It is important to note that manufacturer recommendations for some this compound products list hemorrhagic disorders and concurrent anticoagulant use as contraindications, given the potential for heavy and prolonged vaginal bleeding. societyfp.org

Immunological Responses to this compound

This compound has been shown to modulate the immune response through various mechanisms. As a glucocorticoid antagonist, it can interfere with the immunosuppressive effects of cortisol. plos.orgresearchgate.net Research has demonstrated that this compound can restore both humoral and T-cell-mediated immune responses in immunosuppressed mice. researchgate.netnih.gov

Studies have shown that this compound can influence the activity of various immune cells. It has been found to inhibit the proliferation of lymphocytes in vitro. plos.orgplos.org Furthermore, this compound can augment the cytotoxicity of uterine natural killer (uNK) cells by acting as a glucocorticoid antagonist, an effect that appears to be mediated through the activation of the ERK signaling pathway and increased perforin (B1180081) expression. plos.org

Research on Rare but Serious Adverse Events

While this compound has a well-established safety profile, research has focused on understanding the mechanisms and incidence of rare but serious adverse events.

Serious infection following the use of this compound is a rare event. gynuity.org Research and investigations by organizations including the U.S. Centers for Disease Control and Prevention (CDC) and the Food and Drug Administration (FDA) have been conducted to review evidence and identify research priorities concerning these events. gynuity.orgissuesinlawandmedicine.com

Fatal cases of sepsis have been reported, though they are infrequent. fda.gov A significant focus of research has been on infections caused by the bacterium Clostridium sordellii. issuesinlawandmedicine.comresearchgate.net This type of infection is exceptionally rare, with an estimated incidence of approximately 1 in 120,000 uses of this compound for medical abortion. gynuity.org Other pathogens, such as Clostridium perfringens, have also been identified in rare fatal cases. gynuity.orgfda.gov

In 2006, the FDA and CDC convened a workshop where the potential for this compound to alter the immune system was discussed, which could lead to an impaired ability to respond to toxins produced by bacteria like C. sordellii. issuesinlawandmedicine.com Clinical findings in these rare cases of toxic shock syndrome associated with C. sordellii included tachycardia, hypotension, and edema. researchgate.net Despite extensive use in Europe, there have been no reports of infectious deaths, even with regimens that use a higher dose of this compound than what is common in the United States. gynuity.org

The FDA's post-marketing adverse event summary tracks these occurrences. The table below details the cumulative fatal reports in the U.S. where sepsis was a factor.

Table 1: U.S. Post-Marketing Fatalities Associated with Sepsis After this compound Use (Sept 2000 - Dec 2024)

Causative Agent Number of Fatal Cases
Clostridium sordellii (positive test) 9
Clostridium perfringens (positive test) 1
Sepsis (negative blood cultures) 2
Sepsis (no blood culture data) 1
Total Sepsis-Associated Deaths 13

Source: FDA Adverse Event Summary. fda.gov Note: These events cannot with certainty be causally attributed to this compound due to information gaps. fda.gov

Prolonged, heavy bleeding is a known potential adverse reaction to this compound. nih.gov Research into the specific cause of excessive hemorrhage has explored the drug's pharmacological action. One theory suggests a pathopharmacologic mechanism that initiates increased bleeding. nih.gov

This research posits that because bacterial contamination of the decidua is a common occurrence, the body's innate immune system is typically activated. nih.gov A key feature of this immune response is the induction of nitric oxide synthase (NOS) and the local production of nitric oxide (NO), a potent vasodilator. nih.gov Glucocorticoids normally help control this process by preventing the overproduction of NOS and NO. nih.gov this compound, however, blocks glucocorticoid receptors. nih.gov This blockade can lead to an excess of NO, which in turn is theorized to cause significant vasodilation of uterine blood vessels, contributing to the risk of excessive hemorrhage. nih.gov

Research into the management of excessive bleeding indicates that it is typically addressed with standard medical treatments. These can include the use of uterotonics, vasoconstrictor drugs, saline infusions, and, in more severe cases, blood transfusions or surgical intervention such as curettage. fda.gov

Table 2: Proposed Pathopharmacological Mechanism of this compound-Induced Hemorrhage

Step Mechanism Consequence
1 This compound blocks glucocorticoid receptors. Prevents the natural control of nitric oxide synthase (NOS) production.
2 The innate immune system is activated (e.g., by bacteria). The body produces NOS and nitric oxide (NO) as part of the immune response.
3 Lack of glucocorticoid control leads to excess NOS and NO. Overproduction of NO, a potent vasodilator.
4 Excess NO acts on uterine vasculature. Vasodilation of uterine blood vessels, leading to increased potential for hemorrhage.

Source: Based on research by Miech, R.P. nih.gov

Risk-Benefit Assessment Frameworks in this compound Research

Regulatory bodies utilize structured frameworks to evaluate and communicate the balance of a drug's benefits and risks. For this compound, the primary framework in the United States has been the FDA's Risk Evaluation and Mitigation Strategy (REMS). gao.govfda.govnih.gov

A REMS is a drug safety program that the FDA can require for certain medications with serious safety concerns to help ensure that the benefits of the medication outweigh its risks. gao.gov The this compound REMS was established at the time of its initial approval and has been reviewed and modified since. fda.gov The initial REMS was primarily intended to mitigate the risk of misdiagnosing an ectopic pregnancy, not due to inherent toxicity of the drug itself. nih.gov

Key components of the this compound REMS Program have included:

Prescriber Certification: Healthcare providers must be certified to prescribe the drug, which involves completing a Prescriber Agreement Form. fda.gov

Dispensing Requirements: Historically, the REMS required this compound to be dispensed in a clinic, hospital, or medical office. nih.gov The FDA later modified this requirement to also allow dispensing by certified pharmacies. fda.gov

The FDA uses a broader Benefit-Risk Framework (BRF) as part of its review process for all drugs to provide a structured way of discussing and communicating the factors that influence regulatory decisions. researchgate.net Through periodic reviews of post-marketing data and REMS assessments, the FDA has determined that the safety and efficacy of this compound are well-established and that the benefits of the product outweigh the risks. gao.govnih.gov

Post-Market Surveillance and Pharmacovigilance Research Methodologies for this compound

Pharmacovigilance is the science and activity related to the detection, assessment, understanding, and prevention of adverse effects of drugs. who.int For this compound, post-market surveillance relies on several methodologies to monitor its safety in a real-world setting.

A central tool is the FDA's Adverse Event Reporting System (AERS), where healthcare providers and consumers can report adverse events. issuesinlawandmedicine.com The surveillance of this compound has been enhanced by specific requirements under its REMS program. Physicians who become certified prescribers must agree to report all serious adverse events to the drug's sponsor. gynuity.org This mandated reporting system is designed to provide more complete and accurate data compared to the voluntary reporting for many other drugs. gynuity.org

Furthermore, the drug's sponsor is required to submit regular REMS assessment reports to the FDA. gao.gov These assessments include crucial data points for ongoing safety evaluation, such as:

The number of healthcare providers certified to prescribe this compound. gao.gov

The estimated number of patients exposed to the drug. gao.gov

Reports of serious adverse events, including hospitalizations, blood transfusions, serious infections, and deaths. gao.gov

The FDA reviews this cumulative data to monitor for any new safety signals and to ensure that the rates of known adverse events remain stable and within an acceptable range. gao.gov This ongoing monitoring has been used to inform labeling changes and updates to the REMS program. gao.govgao.gov

Drug Interactions and Combination Therapies Research with Mifepristone

Pharmacokinetic Drug-Drug Interaction Studies (e.g., CYP Enzyme Inhibitors/Inducers)

Mifepristone is primarily metabolized by the cytochrome P450 enzyme CYP3A4. frontiersin.orgfda.govnih.govfda.govglowm.com This makes it susceptible to interactions with substances that either inhibit or induce CYP3A4 activity, potentially altering this compound's serum concentrations and, consequently, its efficacy. frontiersin.orgfda.govfda.govglowm.comnih.gov

CYP3A4 Inhibitors: Substances that inhibit CYP3A4 can decrease the metabolism of this compound, leading to increased serum levels of the drug. frontiersin.orgfda.govglowm.comnih.gov Examples of such inhibitors include:

Ketoconazole frontiersin.orgfda.govglowm.comnih.gov

Itraconazole frontiersin.orgfda.govglowm.comnih.gov

Erythromycin frontiersin.orgfda.govglowm.comnih.gov

Grapefruit juice frontiersin.orgfda.govglowm.comdrugs.com

Caution is advised when this compound is co-administered with CYP3A4 inhibitors, and for strong inhibitors, the maximum dose of this compound may need to be adjusted. nih.govmedscape.com

CYP3A4 Inducers: Conversely, agents that induce CYP3A4 can increase the metabolism of this compound, resulting in decreased serum concentrations of the drug. frontiersin.orgfda.govfda.govglowm.comnih.gov Examples of CYP3A4 inducers include:

Rifampicin (rifampin) frontiersin.orgfda.govfda.govglowm.comnih.gov

Dexamethasone (B1670325) frontiersin.orgfda.govglowm.comnih.gov

St. John's wort frontiersin.orgfda.govglowm.comnih.gov

Certain anticonvulsants (e.g., phenytoin, phenobarbital, carbamazepine) frontiersin.orgfda.govglowm.comnih.gov

The clinical relevance of decreased this compound exposure due to CYP3A4 inducers is a subject of ongoing research, as its impact on efficacy is not fully established. fda.govfda.gov Concurrent use with strong CYP3A4 inducers is generally not recommended. nih.govmedscape.com

Beyond CYP3A4, in vitro studies have also indicated that this compound can competitively inhibit other CYP enzymes, including CYP1A, CYP2B, CYP2D6, and CYP2E1. hres.ca Due to its slow elimination, these interactions may persist for a prolonged period after this compound administration. fda.govhres.ca Therefore, caution is warranted when this compound is co-administered with drugs that are substrates of CYP3A4 and have a narrow therapeutic range. fda.govglowm.comdrugs.comhres.ca

Table 1: Examples of Pharmacokinetic Drug-Drug Interactions with this compound

Interaction TypeInteracting Substance/ClassEffect on this compound Serum LevelsExamples of Interacting Drugs/SubstancesCitation
InhibitionCYP3A4 InhibitorsIncreaseKetoconazole, Itraconazole, Erythromycin, Grapefruit juice frontiersin.orgfda.govglowm.comnih.govdrugs.com
InductionCYP3A4 InducersDecreaseRifampicin, Dexamethasone, St. John's Wort, Phenytoin, Phenobarbital, Carbamazepine frontiersin.orgfda.govfda.govglowm.comnih.gov
InhibitionThis compound as inhibitorIncrease other drug's serum levelsCYP3A4 substrates with narrow therapeutic range (e.g., certain general anesthetics, cyclosporine, fentanyl, tacrolimus, simvastatin, lovastatin, dihydroergotamine, ergotamine, sirolimus) fda.govglowm.comdrugs.commedscape.comhres.ca

Pharmacodynamic Drug-Drug Interaction Studies

This compound's primary pharmacodynamic actions involve antagonism of glucocorticoid and progesterone (B1679170) receptors. nih.govnih.govdrugbank.com These actions can lead to specific pharmacodynamic interactions with other medications.

One notable pharmacodynamic interaction is with hormonal contraceptives. As a progesterone-receptor antagonist, this compound interferes with the effectiveness of hormonal contraceptives. glowm.comdrugs.com Therefore, non-hormonal contraceptive methods are recommended when this compound is administered daily, particularly for conditions like Cushing's syndrome. drugs.com Due to this compound's slow elimination, this interaction may persist for several weeks after discontinuation. drugs.com

Additionally, due to its antiglucocorticoid activity, this compound can temporarily decrease the efficacy of corticosteroid therapy, including inhaled corticosteroids. hres.ca Adjustments to corticosteroid therapy may be necessary during co-administration. hres.ca

Research on Synergistic and Antagonistic Effects in Combination Therapies

Research has explored the synergistic and antagonistic effects of this compound when combined with other therapeutic agents, particularly in the context of cancer treatment and other medical conditions.

In the field of oncology, studies have investigated this compound's potential as a chemosensitizer. For instance, analysis using the isobologram method has shown that this compound can produce a synergistic effect with cisplatin (B142131) in cervical cancer cells. nih.gov This synergism may be partially mediated by an increase in intracellular cisplatin accumulation and the down-regulation of Bcl-2 expression. nih.gov In vivo studies have further demonstrated that this combination exhibits significant antitumor activity against xenograft tumors. nih.gov

Similarly, research has explored the synergistic effect of this compound with temozolomide (B1682018) in glioblastoma models. mdpi.com This combination has been shown to markedly reduce tumor proliferation, decrease tumor growth, and increase survival time in orthotopic models of glioblastoma. mdpi.com The synergy was evidenced by a significant increase in the Bax/Bcl-2 ratio and the expression of cleaved caspase 3, indicating enhanced apoptosis. mdpi.com

However, not all combination therapies have demonstrated significant synergy in vivo. For example, while this compound showed some degree of synergism with docetaxel (B913) or enzalutamide (B1683756) in cell culture for castration-resistant prostate cancer (CRPC), statistical analyses failed to demonstrate effectiveness in suppressing skeletal growth or enhancing the in vivo efficacy of docetaxel or enzalutamide in athymic nude mice. iiarjournals.orgiiarjournals.org This suggests that in vitro synergy does not always translate to significant in vivo benefits for all drug combinations. iiarjournals.orgiiarjournals.org

In the context of spinal muscular atrophy (SMA), research has investigated the potential synergistic activity of this compound, a glucocorticoid antagonist, with SMN1 gene-based therapy. biorxiv.org Studies in murine and C. elegans SMA models have shown that this compound treatment can significantly improve disease phenotypes, such as survival, muscle size, and neuromuscular function. biorxiv.org The combination with SMN1 gene therapy has shown tissue- and sex-specific effects, supporting the use of glucocorticoid antagonist drugs as secondary therapies alongside SMN-dependent treatments for targeting both neuromuscular and metabolic pathologies in SMA. biorxiv.org

Development and Evaluation of Novel Combination Regimens Involving this compound

The development and evaluation of novel combination regimens involving this compound are ongoing across various therapeutic areas, driven by the aim to enhance efficacy, reduce side effects, or address specific disease mechanisms.

One of the most established combination regimens involving this compound is with misoprostol (B33685) for medical termination of pregnancy. fda.govnih.govbmj.comoup.comresearchgate.netnih.gov This regimen is widely used and has been shown to be highly efficacious. nih.govbmj.comoup.comresearchgate.netnih.gov Research continues to focus on optimizing the doses and timing of both this compound and misoprostol to improve efficacy and patient experience. oup.comresearchgate.net Studies have demonstrated that combined regimens using this compound and misoprostol have lower rates of ongoing pregnancy and higher rates of successful abortion compared to misoprostol-only regimens. researchgate.net For instance, a regimen of this compound 200 mg followed by 800 µg buccal misoprostol showed a higher success rate compared to misoprostol alone. researchgate.net

Beyond reproductive health, novel combination regimens are being explored in oncology. As noted in Section 7.3, the synergistic effects of this compound with chemotherapeutic agents like cisplatin and temozolomide are being investigated to overcome tumor resistance and improve treatment outcomes in various cancers, including cervical carcinoma and glioblastoma. nih.govmdpi.com These studies highlight this compound's potential as a chemosensitizer, allowing for potentially lower doses of cytotoxic agents or improved efficacy against resistant tumors.

In the context of ectopic pregnancy, research has investigated the combination of this compound with methotrexate (B535133). tandfonline.com Studies suggest that this combination therapy can be more effective than this compound or methotrexate alone, with a synergistic effect on ectopic pregnancy. tandfonline.com The proposed mechanism involves methotrexate's effect on the trophoblast enhancing this compound's anti-decidual effect, leading to the destruction of the cervical trophoblast. tandfonline.com Meta-analyses have indicated that this combination can significantly lower β-HCG levels more effectively than this compound alone, without leading to more toxic side effects. tandfonline.com

The ongoing research into various combination regimens underscores this compound's versatility and its potential to enhance the therapeutic index of other drugs by leveraging its unique pharmacological properties.

Table 2: Research Findings on Synergistic and Antagonistic Effects in Combination Therapies

Combination TherapyDisease/ConditionObserved EffectKey Findings/MechanismCitation
This compound + CisplatinCervical CarcinomaSynergisticIncreased intracellular cisplatin accumulation, down-regulation of Bcl-2 expression, significant antitumor activity in xenografts. nih.gov
This compound + TemozolomideGlioblastomaSynergisticReduced tumor proliferation, decreased tumor growth, increased survival, enhanced apoptosis (increased Bax/Bcl-2 ratio, cleaved caspase 3). mdpi.com
This compound + Docetaxel/EnzalutamideCastration-Resistant Prostate CancerLimited Synergy (in vivo)Synergism observed in cell culture at high doses, but failed to demonstrate significant in vivo efficacy in xenograft models. iiarjournals.orgiiarjournals.org
This compound + MethotrexateEctopic PregnancySynergisticMore effective than single agents, enhanced anti-decidual effect, accelerated β-HCG reduction. tandfonline.com
This compound + scAAV9-SMN1 gene therapySpinal Muscular AtrophySynergistic (tissue/sex-specific)Improved survival, muscle size, neuromuscular function; supports GC-antagonist as secondary therapy. biorxiv.org

Advanced Methodologies and Future Directions in Mifepristone Research

Omics Technologies in Mifepristone Research

Omics technologies, encompassing genomics, proteomics, metabolomics, and transcriptomics, offer comprehensive views of biological systems, enabling researchers to elucidate the intricate effects of this compound on gene expression, protein profiles, and metabolic pathways.

Pharmacogenomics investigates how an individual's genetic makeup influences their response to drugs, including this compound. Studies have identified cytochrome P450 (CYP) enzymes, particularly CYP3A4, as crucial for this compound's metabolism, suggesting that genetic variations in this enzyme could influence drug pharmacokinetics and, consequently, patient response. fishersci.ptmims.com While comprehensive genome-wide pharmacogenomics studies specifically for this compound are still emerging, the broader field is moving towards large-scale analyses to identify genetic associations with drug treatment outcomes. uni.lu Research has also explored the role of ATP-binding cassette (ABC) transporters, such as ABCC1, in drug resistance. This compound has been shown to resensitize lung carcinoma cell lines to doxorubicin, indicating a potential role in overcoming resistance mediated by these transporters. idrblab.net

Transcriptomics, the study of gene expression, has been instrumental in identifying specific gene signatures modulated by this compound. In Drosophila, transcriptomic analysis showed that this compound upregulates drug detoxification genes, including several cytochrome P450 genes and the ABC-type xenobiotic transporter Mdr50. Concurrently, it downregulates genes involved in protein degradation, amino acid metabolism, immune response, and chorion synthesis. nih.gov In human breast tissue, this compound treatment has been shown to induce changes in mRNA expression, identifying 27 differentially expressed genes, with biological functions enriched in extracellular matrix remodeling. This altered gene signature has been linked to breast carcinogenesis and progesterone (B1679170) receptor expression status in breast cancer. wikipedia.orgmims.com In the context of endometrial receptivity, a single dose of this compound has been demonstrated to completely ablate the receptive transcriptomic profile, affecting 60 differentially expressed genes associated with the inactivation of PR and GR. cenmed.comnih.gov Notably, progesterone supplementation has been shown to reverse approximately 83% of these this compound-induced transcriptomic changes in the secretory endometrium, particularly those related to mitochondrial function and oxidative phosphorylation. thermofisher.com

Table 1: Examples of Gene Expression Modulation by this compound

Study ContextKey ObservationAffected Genes/PathwaysSource
Drosophila (Virgin & Mated Females)Upregulation of detoxification pathways; downregulation of metabolic and immune response genes.Cytochrome P450 genes, Mdr50 (upregulated); BomBc1, Lsp1beta, chorion synthesis genes (downregulated). nih.gov
Human Breast Tissue (Premenopausal Women)Altered gene signature linked to extracellular matrix remodeling, breast carcinogenesis, and PR expression.27 differentially expressed genes (19 upregulated, 8 downregulated), enriched in ECM signaling pathways. wikipedia.orgmims.com
Human Endometrial ReceptivityAblation of receptive transcriptomic profile; partial reversal by progesterone supplementation.60 differentially expressed genes linked to PR and GR inactivation; mitochondrial function, oxidative phosphorylation. cenmed.comnih.govthermofisher.com

Artificial Intelligence and Machine Learning in Drug Discovery and Repurposing for this compound Analogs

Structural Biology Approaches to Receptor-Ligand Interactions of this compound

Structural biology, primarily through X-ray crystallography, provides atomic-level insights into how this compound interacts with its target receptors. This compound is known to bind with high affinity to both the progesterone receptor (PR) and the glucocorticoid receptor (GR). wikipedia.orgfishersci.caguidetomalariapharmacology.orgwikipedia.orgfishersci.sefishersci.ca

Studies on the PR-mifepristone complex have revealed that this compound binds to the ligand binding domain (LBD) of PR. While it can bind to PR in an agonistic conformation, it is noted that this compound does not necessarily induce a fixed displacement of helix 12 (H12), a crucial component of nuclear receptor activation. Instead, it appears to increase the flexibility of H12, suggesting a dynamic equilibrium rather than a rigid conformational change. wikipedia.orgresearchgate.net This contrasts with typical antagonist mechanisms that involve H12 displacement.

For the glucocorticoid receptor, crystal structures of the GR-LBD in complex with this compound and the nuclear receptor corepressor (NCoR) have elucidated how this compound induces different antagonistic conformations. This compound can trigger a "molecular switch" in H12, reshaping the coactivator binding site into a corepressor binding site. Two active antagonist states have been observed with NCoR bound, while another conformation shows H12 completely blocking the coregulator binding site, explaining its passive antagonistic effect. wikipedia.orgciteab.comalfa-chemistry.comciteab.com

Furthermore, investigations into ancestral steroid receptors (e.g., ancestral 3-ketosteroid receptor, ancSR2) have shown this compound binding not only within the ligand binding pocket but also fortuitously at a surface site, specifically the coactivator binding interface. This unexpected binding mode suggests that this compound could serve as a molecular scaffold for developing new coactivator binding inhibitors, offering a novel strategy for modulating steroid receptor activity. fishersci.semims.comnih.gov

Table 2: Key Structural Biology Findings for this compound-Receptor Complexes

ReceptorPDB ID (Example)Resolution (Å)Key Structural ObservationSource
Progesterone Receptor (PR)2W8Y (RU486)1.95Binds to PR in an agonistic conformation; increases flexibility of helix 12 rather than inducing fixed displacement. wikipedia.orgresearchgate.netmims.com
Glucocorticoid Receptor (GR)3H522.80Induces mixed antagonist effects; triggers helix 12 molecular switch to reshape coactivator site into corepressor site; forms ternary complex with NCoR. wikipedia.orgciteab.comalfa-chemistry.comciteab.com
Ancestral 3-Ketosteroid Receptor (ancSR2)4LTW2.05Binds to the coactivator binding interface, suggesting potential as a scaffold for coactivator binding inhibitors. mims.comnih.gov

Nanotechnology and Advanced Drug Delivery System Research for this compound

This compound's therapeutic application is often challenged by its poor water solubility and low oral bioavailability. wikipedia.org Nanotechnology offers promising solutions to overcome these limitations by developing advanced drug delivery systems.

One significant advancement is the development of chitosan-based nanoparticles (CNs) loaded with this compound (MCNs). These nanoparticles have been shown to significantly improve this compound's bioavailability and anticancer activity. In pharmacokinetic studies in rats, MCNs demonstrated a 3.2-fold increase in the area under the curve (AUC) compared to free this compound. Furthermore, MCNs exhibited enhanced anticancer activity in various cancer cell lines, suggesting their potential as an improved delivery system for this compound in cancer therapy. wikipedia.orgwmcloud.org

Beyond improving general bioavailability, nanotechnology is also being explored for targeted delivery of this compound. For instance, bovine serum albumin (BSA) nanoparticles loaded with this compound (BSA@Mif NPs) have been developed for endometriosis therapy. This system aims to selectively target M2 macrophages, which are highly enriched in ectopic endometrial tissue, via the SPARC receptor. This targeted approach increases drug concentration at the diseased sites while minimizing systemic distribution, thereby potentially reducing side effects. In vitro studies confirmed that BSA@Mif NPs enhanced cellular uptake by M2-type macrophages and ectopic endometrial cells, improving this compound's cytotoxic effect on these cells. In vivo experiments demonstrated significant therapeutic efficacy in endometriosis-bearing mice by increasing drug accumulation in endometriotic tissues and modulating the immune microenvironment. harvard.edu

Nanoparticles are also being investigated for ocular delivery of glucocorticoid antagonists like this compound to treat conditions such as ocular hypertension. The poor water solubility of this compound has historically limited its development for glaucoma treatment. However, this compound nanoparticles prepared from DL-lactide/glycolide copolymers have shown a substantial increase in permeability across the cornea in vitro compared to unformulated this compound, indicating improved bioavailability for ocular conditions. nih.gov

Table 3: Nanotechnology-Based Drug Delivery Systems for this compound

Delivery System TypeCarrier MaterialPurpose/ApplicationKey Research FindingSource
Nanoparticles (MCNs)ChitosanImproved bioavailability & anticancer efficacy3.2-fold increase in AUC; increased cytotoxicity in cancer cell lines. wikipedia.orgwmcloud.org
Targeted Nanoparticles (BSA@Mif NPs)Bovine Serum Albumin (BSA)Endometriosis therapy (targeting M2 macrophages)Enhanced cellular uptake in M2 macrophages & ectopic endometrial cells; improved cytotoxic effect; modulated immune microenvironment. harvard.edu
NanoparticlesDL-lactide/glycolide copolymersOcular delivery for ocular hypertensionSignificant increase in corneal permeability in vitro, improving bioavailability. nih.gov

Ethical, Legal, and Societal Dimensions of Mifepristone Research

Bioethical Considerations in Mifepristone Research

Bioethical considerations in this compound research encompass a range of principles designed to protect human subjects and ensure responsible scientific inquiry. These considerations are particularly salient given the sensitive nature of reproductive health research.

Patient Autonomy and Informed Consent in Clinical Trials

Patient autonomy, the right of individuals to make their own informed decisions about medical care and research participation, is a cornerstone of ethical clinical trials. In the context of this compound research, ensuring robust informed consent processes is paramount. This involves a comprehensive dialogue between clinicians and patients, disclosing risks, benefits, and alternatives to treatment or participation in a study. tandfonline.com

Research indicates that the proven safety and efficacy of this compound enable providers to obtain informed consent from patients, allowing them to make medically sound treatment choices. reproductiverights.orgpolicycommons.net However, the legal landscape surrounding this compound can complicate this. For instance, restrictions on abortion access can introduce risks to research participants, potentially influencing their ability to make autonomous decisions or deterring their enrollment in clinical research. nih.gov Researchers and Institutional Review Boards (IRBs) must carefully assess these risks and ensure an accurate, current understanding of relevant laws to protect participants. nih.gov

Research on Vulnerable Populations and Ethical Oversight

Research involving vulnerable populations requires heightened ethical oversight to protect individuals who may have diminished autonomy or be at increased risk of exploitation. While the search results did not specifically detail this compound research on traditionally defined vulnerable populations (e.g., prisoners, children), the context of this compound research inherently involves individuals who may be navigating complex personal, legal, and social circumstances.

Ethical oversight bodies, such as IRBs, play a critical role in evaluating research proposals involving this compound. They must explicitly assess risks related to restrictions on abortion access for participants who could become pregnant during research. nih.gov This is particularly complex due to the variability of laws across different jurisdictions and over time. nih.gov Engaging local stakeholders, including potential participants and community-based reproductive health providers, is crucial for understanding and managing these risks effectively. nih.gov

Equity and Access to Research Findings and Interventions

Equity and access are critical bioethical considerations, ensuring that the benefits of research, including new knowledge and interventions, are fairly distributed and accessible to all who need them. Research on this compound has highlighted disparities in access to medication abortion, often influenced by regulatory frameworks and geographical location.

Studies have explored how expanding the provision of this compound, for example, through pharmacy dispensing, could improve access to care, especially in rural and remote areas, and address existing disparities. researchgate.netwhri.org Research findings suggest that community-based programs and evidence-based regulation are critical steps to increasing access. nih.gov The World Health Organization (WHO) considers this compound essential for combating unsafe abortion methods, particularly for vulnerable women, underscoring its global health equity implications. san.com

The table below illustrates the perceived benefits of making this compound available in pharmacies, based on a qualitative study of primary care providers and administrators in Illinois:

Perceived BenefitPercentage of Participants Reporting Benefit
Increased abortion access for patients94.3% researchgate.net
Reduced pressure on the healthcare system85.3% researchgate.net
Increased rural and remote abortion access84.4% researchgate.net
Increased interprofessional collaborations39.3% researchgate.net

Regulatory Frameworks and Policy Research Impacting this compound

The regulatory frameworks governing this compound are complex and subject to ongoing policy debates, which significantly impact research and access.

Approval Processes and Research Requirements in Different Jurisdictions

This compound was first approved in France and China in 1988, and as of May 2023, it has been approved for use in 96 countries. guttmacher.org The approval process in the United States by the Food and Drug Administration (FDA) in September 2000 involved a thorough review of scientific evidence, including clinical trials. guttmacher.orggao.govprochoice.org The FDA approved this compound under Subpart H regulations, which allow for restricted distribution to ensure safe use. gao.govprochoice.org This included requirements for postmarketing studies and restrictions on who could prescribe and dispense the drug. gao.gov

The approval process for this compound in the U.S. was not accelerated; it underwent a 54-month review, which was longer than the median approval time for other new molecular entities approved that year. prochoice.org Over time, the FDA has modified these restrictions, for instance, by removing the in-person dispensing requirement and adding pharmacy certification. fda.govcongress.gov Despite claims questioning its safety, extensive research and post-marketing data continue to demonstrate this compound's safety and effectiveness. kff.org19thnews.orgafp.comansirh.org

Post-Approval Research and Policy Impact Studies

Post-approval research plays a crucial role in understanding the real-world impact of this compound and informing policy adjustments. Studies have investigated the effectiveness and safety of this compound in various settings, including provision by auxiliary nurse-midwives in pharmacies, supporting policy expansion for improved access. plos.org Research also examines the impact of regulatory changes, such as the lifting of Risk Evaluation and Mitigation Strategy (REMS) restrictions, on the provision of medication abortion in primary care. researchgate.net

Policy impact studies often analyze how regulatory decisions affect access to this compound. For example, research in Canada has explored the integration of this compound into primary care following regulatory changes, identifying facilitators and barriers to access. nih.gov In the U.S., legal challenges to FDA's regulation of this compound have prompted discussions on patient autonomy and the potential for restrictions to impede access to care. reproductiverights.orgcongress.gov Such research highlights the ongoing interplay between scientific evidence, regulatory frameworks, and public health policy concerning this compound.

International Regulatory Harmonization Efforts

International regulatory harmonization efforts for this compound research and access aim to streamline approval processes and ensure the availability of quality-assured products globally. This compound has been approved in numerous countries since its initial authorization in France and China in 1988 gynuity.org. By 2023, at least 94 countries had approved the drug gynuity.org. The United States Food and Drug Administration (FDA) approved this compound in September 2000, with expanded access protocols issued in 2016, 2019, and 2021 emory.edufda.gov.

Despite widespread approval, challenges in regulatory harmonization persist, particularly in low- and middle-income countries (LMICs). The World Health Organization (WHO) Collaborative Registration Procedure, designed to accelerate regulatory approval, remains underutilized, leading to approval times ranging from 90 days to five years nih.gov. A lack of international pharmacopeial methods and specifications for this compound active pharmaceutical ingredient (API) and finished pharmaceutical product (FPP) necessitates the development and validation of in-house methods by manufacturers conceptfoundation.org. Strengthening regulatory capacity in LMICs is crucial for improving harmonization and ensuring access to essential medicines, including reproductive health products conceptfoundation.orgrethinkpriorities.org. Manufacturing processes and compliance with international Good Manufacturing Practices (GMP) are key contributors to product quality concerns, especially for misoprostol (B33685), which is often used in combination with this compound rhsupplies.orgmedrxiv.org.

Societal Impact and Public Health Implications Research

The introduction and increasing accessibility of this compound have had considerable societal and public health implications, influencing reproductive health outcomes, healthcare systems, and public perception.

Epidemiological Studies on Reproductive Health Outcomes and Trends

Epidemiological studies have tracked the impact of this compound on reproductive health outcomes and trends. In many countries, the availability of this compound has led to a shift from surgical to medication abortion. For instance, in England and Wales, medication abortions accounted for 87% of all abortions by 2021 gynuity.org. In Australia, the incidence of medication abortions increased significantly after this compound was listed on the Pharmaceutical Benefits Scheme (PBS), while surgical abortion rates decreased oup.com.

In Ontario, Canada, abortion rates generally increased modestly between 2017 and 2020 following this compound's availability as a normally prescribed medication news-medical.netnih.gov. While some jurisdictions saw substantial increases in abortion rates from 2020 to 2023, Ontario's rates remained relatively steady through 2022, suggesting that Canada's regulatory and policy approach helped stabilize abortion rates news-medical.netnih.gov.

Research indicates that this compound, particularly in combination with misoprostol, is highly effective and safe for medical abortion in LMICs, making it a viable option for reducing maternal morbidity and mortality researchgate.net. A systematic review found an average effectiveness rate of 95% for this compound 200-mg and misoprostol 800-µg up to 63 days gestation, with 87% of patients finding side effects acceptable researchgate.net. Furthermore, studies suggest that a single this compound-induced first-trimester abortion has no adverse effects on the outcome of a subsequent wanted pregnancy oup.com.

Impact on Healthcare Systems and Resource Allocation Research

This compound's integration into healthcare systems has influenced resource allocation and service delivery models. Medication abortion, especially when administered via telehealth, can reduce burdens on healthcare systems by streamlining care and potentially lowering costs associated with travel and childcare for patients emory.edu. For health centers, it can reduce physician burdens emory.edu.

Cost-effectiveness analyses have shown that this compound pretreatment followed by misoprostol is cost-effective compared to misoprostol alone for the medical management of early pregnancy loss drugpatentwatch.com. One study indicated an incremental cost-effectiveness ratio (ICER) of $4225.43 per quality-adjusted life year (QALY) gained from the healthcare sector perspective, which is below commonly accepted thresholds drugpatentwatch.com. From a societal perspective, this compound pretreatment was found to be both clinically and economically beneficial drugpatentwatch.com.

The shift to pharmacist-dispensed this compound in Canada, for example, has been facilitated by pharmacists' willingness to increase patient accessibility and reduce pressure on the healthcare system bmj.com. Universal government subsidies for the this compound/misoprostol product have also addressed initial cost barriers bmj.com. However, regulatory restrictions, such as the Risk Evaluation and Mitigation Strategy (REMS) criteria in the US, can create bureaucratic complexities that impede primary care physicians' ability to provide medication abortion, affecting resource allocation and patient access researchgate.net.

Public Perception and Acceptance of this compound Research

Public perception and acceptance of this compound are influenced by various factors, including information dissemination, cultural contexts, and legal frameworks. Research indicates high levels of patient satisfaction and willingness to recommend this compound for medical abortion, particularly in LMICs researchgate.netbmj.com. A systematic review found that 95% of women were satisfied with their medical abortion using this compound and misoprostol, and 94% would choose the method again and recommend it to a friend researchgate.net. Studies on home administration of this compound also show high patient compliance and preference for this method bmj.com.

However, public discourse around this compound can be complex and subject to misinformation. Claims comparing the safety of this compound to common pharmaceuticals have proliferated, sometimes without sufficient evidence mdpi.com. Research suggests that providing succinct, readable, and quantitative information on drug risks and benefits can enhance public understanding, especially for medications like this compound that are subject to widespread misinformation and depend on patient self-management nih.gov. In Canada, media coverage of this compound's introduction generally presented a positive or neutral view, emphasizing its role in increasing access to medical abortion and often quoting expert voices to communicate scientific consensus medrxiv.org.

Intellectual Property and Research Collaboration Models

Intellectual property (IP) and research collaboration models play a crucial role in the development, availability, and accessibility of this compound. The initial patent for this compound was filed in 1980 by Roussel-Uclaf, the French pharmaceutical company that developed the drug fiapac.org. In 1995, Roussel-Uclaf transferred the patent rights for this compound in the United States to the Population Council reproductiveaccess.org. Since 2007, RU486 (this compound) has been free of rights with no patent coverage in some contexts fiapac.org.

Currently, this compound is the generic ingredient in several branded drugs and is protected by numerous patents globally. There are eighteen patents protecting this compound in the US, and forty patent family members in twelve countries drugpatentwatch.com. This patent landscape influences generic availability and market dynamics.

Research collaboration models for this compound have involved various entities, including pharmaceutical companies, academic institutions, non-governmental organizations (NGOs), and international bodies like the WHO and Population Council fiapac.orgnih.gov. Early clinical studies were conducted by Roussel-Uclaf, with parallel studies by WHO, Population Council, and National Institutes of Health (NIH) using RU-supplied tablets fiapac.org. Collaborative activist-researcher partnerships have also emerged to document and raise awareness about self-managed medical abortion, recognizing its potential to expand access to high-quality abortion care regardless of legal settings nih.gov. These collaborations are vital for generating evidence on safety and effectiveness and for navigating legal and logistical barriers to access.

Compound Name and PubChem CID

Compound NamePubChem CID
This compound55245
Misoprostol5282434

International Regulatory Approval of this compound (Selected Countries)

CountryFirst Approval Year
France1988 gynuity.org
China1988 gynuity.org
United Kingdom1991 gynuity.org
Israel1999 wikipedia.org
United States2000 fda.gov
New Zealand2001 tga.gov.au
South Africa2001 wikipedia.org
Tunisia2001 wikipedia.org
India2002 wikipedia.org
Vietnam2002 wikipedia.org
Denmark2011 tga.gov.au
Norway2011 tga.gov.au
Finland2011 tga.gov.au
Canada2017 wikipedia.org
Argentina2020 gynuity.org

Key Findings on this compound Acceptability in LMICs (Systematic Review Data)

OutcomePercentage (Average)Source
Patients finding side effects acceptable87% researchgate.net
Women satisfied with medical abortion95% researchgate.net
Women who would choose method again94% researchgate.net
Women who would recommend method to a friend94% researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are employed to study Mifepristone’s receptor antagonism and specificity?

  • Methodology : Competitive ligand-binding assays are used to quantify this compound’s affinity for progesterone (PR) and glucocorticoid receptors (GR). Molecular docking simulations can predict structural interactions, while in vivo models (e.g., rodent uterine assays) validate functional antagonism .
  • Data Analysis : Dose-response curves and IC₅₀ values are calculated to compare receptor inhibition efficacy. Radiolabeled progesterone displacement assays provide kinetic binding data .

Q. How should clinical trials evaluating this compound’s efficacy in uterine fibroid management be designed to ensure robustness?

  • Design : Use randomized, double-blind, placebo-controlled trials (RCTs) with predefined endpoints (e.g., fibroid volume reduction via MRI, menstrual blood loss quantification). Stratify participants by baseline fibroid size and hormonal status .
  • Challenges : Address confounding factors like estrogen-progesterone fluctuations by standardizing menstrual cycle phases during enrollment. Meta-analyses of pooled RCT data (e.g., Peto odds ratios) enhance statistical power for rare outcomes .

Q. What in vitro models are optimal for assessing this compound’s anti-proliferative effects on cancer cells?

  • Methods : Use MTT assays to measure cell viability in chemotherapy-resistant ovarian cancer lines (e.g., SK-OV-3). Combine with flow cytometry to analyze apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide DNA labeling) .
  • Synergy Testing : Calculate combination indices (e.g., Chou-Talalay method) to evaluate synergism with cisplatin. Dose-response matrices identify non-linear interactions .

Advanced Research Questions

Q. How can genetic interactions between this compound and lipid metabolism pathways be investigated in lifespan studies?

  • Approach : Utilize Drosophila melanogaster models with mutations in lipid regulators (e.g., Dhr96). Perform lipidomics (LC-MS/MS) to quantify triglycerides and fatty acids, referencing datasets like S3 Table .
  • Experimental Design : Compare lifespan trajectories in wild-type vs. Dhr96[1] mutants under this compound treatment. Pair with RNAi knockdowns to isolate pathway-specific effects .

Q. What mechanisms underlie this compound’s contradictory clinical outcomes in labor induction (e.g., reduced C-sections vs. inconsistent fetal outcomes)?

  • Analysis : Apply heterogeneity testing (I² statistic) to Cochrane review data to identify subgroup variations (e.g., gestational age, parity). Use multivariate regression to adjust for confounding variables like cervical Bishop scores .
  • Hypothesis Testing : Conduct post hoc analyses to explore dose-dependent effects (e.g., 200 mg vs. 600 mg) on neonatal hypoglycemia incidence .

Q. How does this compound modulate mitochondrial health in aging research, and what assays validate its anti-aging potential?

  • Methods : Employ in vivo mitophagy assays (e.g., mt-Keima reporter in Drosophila) to quantify mitochondrial turnover. Pair with transcriptomics (RNA-seq) to identify upregulated longevity genes (e.g., FOXO, SIRT1) .
  • Validation : Compare lifespan extension in mated vs. virgin flies to isolate mating-induced stress pathways mitigated by this compound .

Q. What strategies resolve discrepancies in this compound’s impact on fibroid volume vs. symptom relief in clinical studies?

  • Resolution : Use standardized fibroid volume measurement protocols (3D ultrasound vs. MRI) to reduce inter-observer variability. Analyze symptom relief (e.g., PBAC scores for bleeding) independently of structural changes .
  • Meta-Regression : Investigate dose-response relationships across studies (e.g., 5 mg vs. 50 mg/day) to identify thresholds for symptomatic vs. anatomical efficacy .

Methodological Considerations

  • Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, reporting baseline lipid profiles and hormonal status .
  • Ethical Compliance : For clinical trials, align with CONSORT guidelines and pre-register protocols (e.g., ClinicalTrials.gov ) to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mifepristone
Reactant of Route 2
Mifepristone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.